Product packaging for 2-Bromo-4-methylbenzo[D]thiazole(Cat. No.:CAS No. 73443-76-2)

2-Bromo-4-methylbenzo[D]thiazole

Cat. No.: B1288503
CAS No.: 73443-76-2
M. Wt: 228.11 g/mol
InChI Key: YDBIDZHRJCRSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-4-methylbenzo[d]thiazole (CAS 73443-76-2) is a high-value halogenated heterocycle serving as a versatile synthon in organic synthesis and drug discovery. The compound features a benzothiazole core, a privileged structure in medicinal chemistry frequently found in molecules with a broad spectrum of pharmacological activities . The reactive bromine at the C2 position and the methyl group on the benzothiazole ring make this compound an ideal intermediate for metal-catalyzed cross-coupling reactions and further functionalization to develop novel chemical entities . Research into thiazole-containing compounds highlights their significant potential, particularly in oncology, with derivatives being investigated as tyrosine kinase inhibitors and in the design of novel antiproliferative agents . The intrinsic properties of the 2-halo benzothiazole scaffold are exploited to introduce diverse functional features, facilitating the synthesis of compounds for screening in chemical, agrochemical, and pharmaceutical research and development . This product is classified as a dangerous good, and a HazMat fee may apply for shipping . It is recommended to store the compound sealed in dry conditions, under inert gas (nitrogen or argon) at 2-8°C . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNS B1288503 2-Bromo-4-methylbenzo[D]thiazole CAS No. 73443-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBIDZHRJCRSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608810
Record name 2-Bromo-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73443-76-2
Record name 2-Bromo-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Bromo-4-methylbenzo[d]thiazole. Due to the limited availability of specific experimental data for this compound in publicly available literature, this document leverages data from structurally similar compounds and established principles of medicinal chemistry to provide a thorough profile.

Core Chemical Properties

This compound is a halogenated heterocyclic compound belonging to the benzothiazole family. The presence of the benzothiazole scaffold, a key pharmacophore in medicinal chemistry, suggests potential for a range of biological activities. The bromo and methyl substituents on the fused ring system are expected to significantly influence its physicochemical properties and biological interactions.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₆BrNSChemScene[1]
Molecular Weight 228.11 g/mol ChemScene[1]
CAS Number 73443-76-2ChemScene[1]
Appearance Light yellow crystalline powderChem-Impex[2]
Boiling Point 310.8 °C at 760 mmHgBLD Pharm[3]
Density 1.644 g/cm³BLD Pharm[3]
Solubility Predicted to be slightly soluble in chloroform and methanol.Based on 2-Bromo-4-methylthiazole[4]
LogP (Predicted) 3.36722ChemScene[1]
Storage Conditions Store at 0-8 °C, sealed in a dry environment.Chem-Impex[2]

Reactivity and Stability

This compound is expected to exhibit reactivity typical of halogenated aromatic compounds. The bromine atom at the 2-position of the thiazole ring is a potential site for nucleophilic substitution reactions with amines, thiols, and other nucleophiles. Furthermore, it can likely participate in palladium-catalyzed cross-coupling reactions, which are valuable for the synthesis of more complex molecules.[4] The compound should be stored in a cool, dry place to ensure stability.

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The substitution pattern on the benzothiazole core is a critical determinant of its pharmacological profile.

Anticancer Activity: The 2-bromo substituent in this compound may contribute to its potential as an anticancer agent. Benzothiazole derivatives have been reported to exert their anticancer effects by modulating key cellular signaling pathways, including the PI3K/AKT and NF-κB pathways.[5] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis in cancer cells.

Antibacterial Activity: The presence of a bromine atom at the 2-position of the benzothiazole ring could lead to enhanced antibacterial properties compared to other isomers.[5] This position is a frequent site for modifications that yield potent antibacterial agents.

Signaling Pathway Diagrams

The following diagrams illustrate the potential points of inhibition of the PI3K/AKT and NF-κB signaling pathways by benzothiazole derivatives.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Inhibitor 2-Bromo-4-methyl- benzo[d]thiazole Inhibitor->PI3K Inhibitor->AKT

Caption: PI3K/AKT signaling pathway with potential inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression Inhibitor 2-Bromo-4-methyl- benzo[d]thiazole Inhibitor->IKK

Caption: NF-κB signaling pathway with potential inhibition by this compound.

Experimental Protocols

Due to the scarcity of published experimental procedures specifically for this compound, the following sections provide representative protocols for the synthesis and biological evaluation of this class of compounds.

Synthesis Protocol: Representative Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic ring to a bromine atom via a diazonium salt intermediate.[6] This protocol outlines a general procedure starting from 2-amino-4-methylbenzothiazole.

  • Materials:

    • 2-Amino-4-methylbenzothiazole

    • Hydrobromic acid (48%)

    • Sodium nitrite

    • Copper(I) bromide

    • Ice

    • Sodium hydroxide solution

    • Dichloromethane or other suitable organic solvent

    • Anhydrous magnesium sulfate

    • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath, beaker, separation funnel, rotary evaporator.

  • Procedure:

    • Dissolve 2-amino-4-methylbenzothiazole in aqueous hydrobromic acid in a round-bottom flask, and cool the mixture to 0-5 °C in an ice bath with stirring.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

    • In a separate beaker, dissolve copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

    • Neutralize the reaction mixture with a sodium hydroxide solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around δ 2.5 ppm. The aromatic protons on the benzene ring would appear in the region of δ 7.0-8.0 ppm, with their specific chemical shifts and coupling patterns depending on their positions relative to the methyl group and the fused thiazole ring.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the methyl carbon around δ 20-25 ppm. The aromatic carbons would resonate in the range of δ 120-155 ppm. The carbon atom attached to the bromine in the thiazole ring (C2) would likely appear in the downfield region of the aromatic signals.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the methyl group and aromatic rings around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability, which is a measure of the number of viable cells in a sample.[5]

  • Materials:

    • Cancer cell line (e.g., MCF-7, HeLa)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • 96-well plates

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final concentration of DMSO should be kept below 0.5%. Remove the existing medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plate for 24-72 hours.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and evaluation of this compound.

Experimental_Workflow Start Start: 2-Amino-4- methylbenzothiazole Synthesis Synthesis (e.g., Sandmeyer Reaction) Start->Synthesis Purification Purification (Column Chromatography/ Recrystallization) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., MTT Assay) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: General experimental workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-Bromo-4-methylbenzo[d]thiazole, a key intermediate in the development of pharmaceuticals and other biologically active compounds.[1] This document details the underlying chemical transformations, provides representative experimental protocols, and presents relevant quantitative data for the synthesis of the precursor and the target molecule.

Introduction

This compound is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its structure serves as a valuable scaffold for the synthesis of more complex molecules, including potential anti-cancer and antimicrobial agents.[1] The synthetic route to this compound predominantly involves the transformation of the more readily available 2-amino-4-methylbenzothiazole. This guide will focus on the most common and effective method for this conversion: the Sandmeyer reaction.

Core Synthesis Pathway

The most prevalent and established route for the synthesis of this compound involves a two-stage process. The first stage is the synthesis of the precursor, 2-amino-4-methylbenzothiazole, followed by the diazotization of this precursor and subsequent bromination via the Sandmeyer reaction.

Stage 1: Synthesis of 2-Amino-4-methylbenzothiazole

The precursor, 2-amino-4-methylbenzothiazole, can be synthesized through various methods. A common approach involves the oxidative cyclization of an arylthiourea. Specifically, o-tolylthiourea can be converted to 2-amino-4-methylbenzothiazole.[2] Alternative methods include the reaction of anilines with potassium thiocyanate and bromine.[3][4]

A general representation of the synthesis of 2-aminobenzothiazoles from arylthioureas is depicted below:

arylthiourea Arylthiourea oxidative_cyclization Oxidative Cyclization arylthiourea->oxidative_cyclization [Oxidant] aminobenzothiazole 2-Aminobenzothiazole oxidative_cyclization->aminobenzothiazole

Caption: General synthesis of 2-aminobenzothiazoles.

Stage 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amino group into a halide via a diazonium salt intermediate.[5][6][7] This reaction is highly effective for the synthesis of this compound from its 2-amino precursor.

The process involves two key steps:

  • Diazotization: The primary aromatic amine, 2-amino-4-methylbenzothiazole, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form the corresponding diazonium salt.[8][9]

  • Substitution: The diazonium salt is then reacted with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.[5][10]

The logical workflow for this synthesis is illustrated in the following diagram:

cluster_start Starting Material Preparation cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start_mat 2-Amino-4-methylbenzothiazole reagents_diazo NaNO2, HBr (aq) start_mat->reagents_diazo Reacts with diazonium_salt 4-Methylbenzo[d]thiazole-2-diazonium bromide (Intermediate) reagents_diazo->diazonium_salt Forms conditions_diazo 0-5 °C reagents_sandmeyer CuBr diazonium_salt->reagents_sandmeyer Reacts with product This compound reagents_sandmeyer->product Yields extraction Extraction with organic solvent product->extraction purification Column Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are based on established procedures for the synthesis of related compounds and the principles of the Sandmeyer reaction.[11][12]

Synthesis of 2-Amino-4-methylbenzothiazole

A common method for the synthesis of 2-amino-6-methylbenzothiazole, a closely related compound, involves the reaction of p-toluidine with sodium thiocyanate in the presence of sulfuric acid and a suitable solvent like chlorobenzene.[13] A similar principle can be applied for the 4-methyl isomer starting from o-toluidine to form o-tolylthiourea, which is then cyclized. A patent describes the cyclization of o-tolylthiourea to 2-amino-4-methylbenzothiazole using chlorine in methylene chloride.[2]

Representative Protocol for Cyclization of o-Tolylthiourea: [2]

  • Suspend o-tolylthiourea in methylene chloride (3 to 40 times the volume of the thiourea).

  • Cool the suspension to a temperature between -20°C and +15°C.

  • Introduce chlorine gas (1 to 2 moles per mole of o-tolylthiourea) into the stirred mixture.

  • After the reaction, remove the formed hydrochloric acid, for instance, by boiling at reflux for 1 to 2 hours.

  • Filter the resulting 2-amino-4-methylbenzothiazole hydrochloride.

  • Convert the hydrochloride salt to the free base by treatment with an aqueous base solution (e.g., sodium hydroxide).

  • Filter and dry the final product, 2-amino-4-methylbenzothiazole.

Synthesis of this compound

This protocol is adapted from analogous Sandmeyer reactions for the synthesis of aryl bromides.

Materials:

  • 2-Amino-4-methylbenzothiazole

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-methylbenzothiazole in 48% hydrobromic acid.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Effervescence (release of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of 2-aminobenzothiazoles and a related brominated benzothiazole to provide an expectation of reaction efficiency.

Table 1: Synthesis of Various 2-Aminobenzothiazoles

Starting Material(s)ProductYield (%)Reference
4-Methylcyclohexanone and Thiourea2-Amino-6-methylbenzothiazole85%[14]
4-Phenylcyclohexanone and Thiourea2-Amino-6-phenylbenzothiazole82%[14]
p-Tolylthiourea2-Amino-6-methylbenzothiazole, sulfate salt>90% (crude)[15]
p-Chlorophenylthiourea2-Amino-6-chlorobenzothiazole, sulfate saltNot specified[15]

Table 2: Synthesis of a Brominated Benzothiazole Derivative

| Starting Material | Product | Yield (%) | Reference | | :--- | :--- | :--- | | 2-Amino-4-bromo-6-methylbenzothiazole | 2,4-Dibromo-6-methylbenzothiazole | 91% |[11] |

Note: The yield for the direct synthesis of this compound is not explicitly stated in the searched literature, but based on analogous Sandmeyer reactions, yields are typically in the moderate to good range.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic chemistry principles. The key transformation, a Sandmeyer reaction, provides a reliable method for the conversion of the readily accessible 2-amino-4-methylbenzothiazole into the desired brominated product. This guide offers a comprehensive overview of the synthesis pathway, detailed experimental protocols, and relevant data to aid researchers in the successful preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity.

References

An In-depth Technical Guide to 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylbenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, potential therapeutic applications, and detailed experimental protocols for its biological evaluation.

Compound Identification

The Chemical Abstracts Service (CAS) number for this compound is 73443-76-2 .[1]

Chemical and Physical Data

The quantitative properties of this compound are summarized in the table below. This data is essential for experimental design, including reaction setup, dosage calculations, and analytical characterization.

PropertyValueReference
CAS Number 73443-76-2[1]
Molecular Formula C₈H₆BrNS[1]
Molecular Weight 228.11 g/mol [1]
Purity ≥97%[1]
SMILES CC1=C2N=C(SC2=CC=C1)Br[1]
Storage Conditions -20°C, stored under nitrogen[1]

Applications in Drug Development

The benzothiazole scaffold is a foundational structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities.[2][3][4] The specific substitution pattern on the benzothiazole ring is a critical factor in determining a compound's pharmacological profile.[2]

Anticancer and Anti-inflammatory Potential: Benzothiazole derivatives are known to exert anticancer and anti-inflammatory effects by modulating key cellular signaling pathways, such as PI3K/AKT and NF-κB.[2] While direct experimental data for this compound is limited in publicly available literature, structure-activity relationship (SAR) principles suggest potential for anticancer activity. The 2-bromo substitution, in particular, modifies a key position for biological activity which could influence its anticancer effects.[2]

Antimicrobial Properties: The 2-bromo substitution on the benzothiazole ring may also confer significant antibacterial properties.[2] This makes it a compound of interest for developing new antimicrobial agents to combat resistant bacterial strains.

Experimental Protocols

The following are representative protocols for evaluating the biological activity of this compound. These methodologies can be adapted and optimized for specific research objectives.

1. Anticancer Activity Assessment (MTT Assay)

This protocol determines the cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Maintain the selected cancer cell line (e.g., FaDu, HTB-43) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.[5] Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Replace the medium with the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a period of 48-72 hours.[2]

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer or DMSO. Measure the absorbance at 570 nm using a microplate reader.[2] Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

2. Antibacterial Activity Assessment (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2]

  • Compound Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.[2]

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[2] Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel derivatives from this compound.

G cluster_synthesis Chemical Synthesis & Derivatization cluster_screening Biological Evaluation cluster_advanced Preclinical Development start This compound (Starting Material) coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->coupling Arylboronic acids, Terminal alkynes, etc. library Synthesized Compound Library coupling->library invitro In Vitro Screening (Anticancer, Antibacterial Assays) library->invitro Primary Screening hit_id Hit Identification (Potent & Selective Compounds) invitro->hit_id IC50 / MIC values sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt invivo In Vivo Studies (Animal Models) lead_opt->invivo Optimized Leads tox Toxicology & ADME Profiling invivo->tox candidate Drug Candidate Selection tox->candidate

Caption: Workflow for drug discovery using this compound.

References

Spectroscopic and Synthetic Insights into 2-Bromo-4-methylbenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Bromo-4-methylbenzo[d]thiazole. Due to the limited availability of direct experimental spectroscopic data for this specific compound in peer-reviewed literature, this document leverages data from closely related analogs and foundational spectroscopic principles to predict its spectral features. The information herein serves as a valuable resource for the identification, characterization, and synthesis of this compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HAromatic H (position 7)
~ 7.3 - 7.5t1HAromatic H (position 6)
~ 7.1 - 7.3d1HAromatic H (position 5)
~ 2.5s3HMethyl H (position 4)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are expected to be in the range of 7-9 Hz for ortho-coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 152C2 (C-Br)
~ 150C7a
~ 135C3a
~ 130C4
~ 127C6
~ 125C5
~ 122C7
~ 20C4-Methyl

Solvent: CDCl₃. Chemical shifts are referenced to the solvent peak.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumAromatic C-H stretch
2920 - 2980MediumMethyl C-H stretch
1600 - 1620Medium-StrongC=N stretch (thiazole ring)
1450 - 1550StrongAromatic C=C skeletal vibrations
~ 1380MediumMethyl C-H bend
1000 - 1200MediumC-N stretch
600 - 800StrongC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative AbundanceAssignment
227/229High[M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes)
148Medium[M - Br]⁺
121Medium[C₇H₄NS]⁺

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through the cyclization of 2-amino-3-methylbenzenethiol followed by bromination, or more directly, from a substituted aniline precursor. A plausible synthetic route starts from 2-bromo-4-methylaniline. This precursor can be synthesized from p-toluidine through acetylation, bromination, and subsequent hydrolysis. The 2-bromo-4-methylaniline can then undergo a reaction to form the benzothiazole ring.

Synthesis of this compound p_toluidine p-Toluidine n_acetyl N-Acetyl-p-toluidine p_toluidine->n_acetyl Acetic Anhydride bromo_acetyl N-(2-Bromo-4-methylphenyl)acetamide n_acetyl->bromo_acetyl Bromine bromo_aniline 2-Bromo-4-methylaniline bromo_acetyl->bromo_aniline Hydrolysis (HCl) target This compound bromo_aniline->target Thiocyanation/ Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 45° and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a pulse angle of 30° and a relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.

3.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

3.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.

  • GC Conditions: A suitable capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Conditions: The EI source is operated at 70 eV. The mass analyzer is scanned over a range of m/z 40-400.

Logical Workflow for Compound Characterization

The characterization of a newly synthesized batch of this compound would follow a logical progression of analytical techniques to confirm its identity and purity.

Compound Characterization Workflow start Synthesized Product tlc Thin Layer Chromatography (TLC) - Assess reaction completion - Preliminary purity check start->tlc purification Column Chromatography - Isolate the target compound tlc->purification ms Mass Spectrometry (MS) - Confirm molecular weight - Observe bromine isotope pattern purification->ms ir Infrared (IR) Spectroscopy - Identify functional groups (C=N, C-Br, aromatic rings) ms->ir nmr NMR Spectroscopy (¹H and ¹³C) - Confirm molecular structure - Positional isomer differentiation ir->nmr final_product Pure this compound nmr->final_product

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties and a potential synthetic route for this compound. While direct experimental data remains elusive in the public domain, the presented information, derived from sound chemical principles and data from related structures, offers a robust starting point for researchers. The detailed protocols and logical workflows are intended to guide the successful synthesis and characterization of this compound, which holds potential as a building block in pharmaceutical and materials science research.[1]

References

Solubility Profile of 2-Bromo-4-methylbenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methylbenzo[d]thiazole, a key intermediate in organic synthesis and materials science. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines its expected solubility profile based on its structure and the known behavior of similar benzothiazole derivatives.

Furthermore, this guide furnishes detailed experimental protocols for determining precise solubility, enabling researchers to generate the quantitative data necessary for applications in drug development, formulation, and chemical synthesis.

Expected Solubility Profile

Based on the physicochemical properties of structurally related compounds, such as other halogenated and methylated benzothiazoles, the following qualitative solubility profile for this compound in common organic solvents can be anticipated. The benzothiazole core provides a degree of aromaticity and the presence of nitrogen and sulfur heteroatoms, while the bromo and methyl groups influence its polarity and interactions with different solvents.

Table 1: Anticipated Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents are effective at solvating the polarizable benzothiazole ring system.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe potential for hydrogen bonding with the nitrogen atom of the benzothiazole ring can enhance solubility. Structurally similar 2-Bromo-4-methylthiazole is slightly soluble in methanol.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe "like dissolves like" principle suggests good solubility due to the presence of the bromine atom on the benzothiazole ring.[2] A related compound, 2-Bromo-4-methylthiazole, shows slight solubility in chloroform.[1]
Ethers Tetrahydrofuran (THF), Diethyl etherModerateThese solvents have intermediate polarity and can solvate the molecule to some extent.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe aromatic nature of these solvents may allow for some interaction with the benzothiazole ring.
Aliphatic Hydrocarbons Hexane, HeptaneLowAs non-polar solvents, they are generally poor solvents for the relatively polar this compound.[2]

It is crucial for researchers to experimentally verify these expected solubilities to obtain precise quantitative data for their specific applications.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following detailed experimental protocol, based on the widely used shake-flask method, is recommended.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, which can range from 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the optimal equilibration time.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For finer suspensions, centrifugation at a controlled temperature can be used to achieve clear separation of the solid and liquid phases.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the selected solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Visualization of Experimental and Synthetic Workflows

To aid in the conceptualization of experimental and synthetic processes involving this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Excess this compound C Vial A->C B Known Volume of Organic Solvent B->C D Agitation at Constant Temperature (24-72 hours) C->D E Phase Separation (Sedimentation/Centrifugation) D->E F Supernatant Collection & Dilution E->F G Quantification (e.g., HPLC) F->G H Solubility Calculation (mg/mL or mol/L) G->H

Caption: Workflow for Determining the Solubility of this compound.

This compound is a valuable building block in organic synthesis. For instance, it can be used as a precursor for the synthesis of various substituted benzothiazole derivatives, which are of interest in medicinal chemistry and materials science. A general synthetic workflow is illustrated below.

G A This compound (Starting Material) D Reaction Mixture A->D B Reactant(s) and Catalyst(s) B->D C Reaction Solvent C->D E Heating/Stirring D->E F Work-up and Purification (e.g., Extraction, Chromatography) E->F G Substituted 4-methylbenzo[d]thiazole Derivative (Final Product) F->G

References

2-Bromo-4-methylbenzo[d]thiazole: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological properties. This technical guide focuses on the potential biological activities of 2-Bromo-4-methylbenzo[d]thiazole, a key intermediate in the synthesis of novel therapeutic agents. While direct experimental data for this specific compound is limited in publicly available literature, this document leverages structure-activity relationship (SAR) principles derived from analogous benzothiazole derivatives to infer its potential anticancer, antimicrobial, and enzyme-inhibiting activities. Detailed experimental protocols for evaluating these activities and diagrams of relevant signaling pathways are provided to facilitate further research and drug discovery efforts.

Introduction: The Therapeutic Potential of Benzothiazoles

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.[1] These compounds are integral to the structure of several approved drugs and are continuously being investigated for new therapeutic applications.[2] The biological profile of a benzothiazole derivative is highly dependent on the substitution pattern on its bicyclic ring system. The presence of a bromine atom at the 2-position and a methyl group at the 4-position of the benzothiazole core in this compound suggests the potential for significant biological activity.[1]

Benzothiazole derivatives have been reported to exhibit a range of pharmacological effects, including:

  • Anticancer Activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[3] Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and NF-κB pathways.[4][5]

  • Antimicrobial Activity: The benzothiazole nucleus is a key pharmacophore in the development of new antimicrobial agents. Derivatives have shown activity against a spectrum of bacteria and fungi.[6][7]

  • Enzyme Inhibition: Benzothiazoles have been identified as inhibitors of various enzymes, playing a role in the management of several diseases.[2]

This guide will delve into the inferred biological activities of this compound, providing a foundation for researchers to explore its therapeutic potential.

Potential Biological Activities and Quantitative Data

Anticancer Activity

The substitution pattern of this compound suggests potential for anticancer activity.[1] The cytotoxic effects of benzothiazole derivatives are often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify a compound's potency.

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(Furan-2-yl)-4-methylbenzo[d]thiazole-Data not specified[8]
Thiazole derivative DIPTHHepG-2 (Liver)14.05 µg/mL[9]
Thiazole derivative DIPTHMCF-7 (Breast)17.77 µg/mL[9]
2-Substituted benzothiazole derivative AHepG2 (Liver)56.98 (24h), 38.54 (48h)[10]
2-Substituted benzothiazole derivative BHepG2 (Liver)59.17 (24h), 29.63 (48h)[10]
Benzothiazole derivative BZ-IVMCF-7 (Breast)51.97 µg/mL[11]
Benzothiazole derivative BZ-IIIMCF-7 (Breast)77.811 µg/mL[11]
Antimicrobial Activity

The 2-bromo substitution in this compound may confer antibacterial properties.[1] The antimicrobial efficacy of compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzothiazole derivative 3E. coli25[6]
Benzothiazole derivative 4E. coli25[6]
Benzothiazole derivative 3S. aureus50[6]
Benzothiazole derivative 4B. subtilis25[6]
Azo clubbed benzothiazole analoguesS. aureus, E. coli312.5–1250[12]
Benzothiazole derivative of isatin (41c)E. coli3.1[12]
Benzothiazole derivative of isatin (41c)P. aeruginosa6.2[12]
Thiazolidinone derivativesE. coli, C. albicans15.6–125[7]
Enzyme Inhibition Activity

Benzothiazole derivatives have been shown to inhibit various enzymes. For instance, some derivatives exhibit α-glucosidase inhibition, suggesting potential for anti-diabetic applications.[2]

Table 3: Enzyme Inhibition Activity of a Related Benzothiazole Derivative

Compound/DerivativeEnzymeIC50 (µM)Reference
4-Bromobenzo[d]thiazol-5-amineα-glucosidase4.2[2]

Key Signaling Pathways

The anticancer and anti-inflammatory activities of benzothiazole derivatives are often attributed to their interaction with specific cellular signaling pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing this pathway.[4][13]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes BTZ Benzothiazole Derivative BTZ->PI3K Inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of benzothiazole derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation and is also implicated in cancer development and progression. Benzothiazole derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting this pathway.[5][14]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Genes Induces BTZ Benzothiazole Derivative BTZ->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of benzothiazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[15]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently limited, structure-activity relationships derived from analogous compounds strongly suggest its potential as a scaffold for the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to systematically investigate these potential activities. Further studies are warranted to synthesize and evaluate this compound and its derivatives to fully elucidate their therapeutic promise. Such research will be instrumental in advancing the field of medicinal chemistry and developing new treatments for a range of diseases.

References

An In-depth Technical Guide to 2-Bromo-4-methylbenzo[d]thiazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of benzothiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] The specific substitution pattern on the benzothiazole ring system is a critical determinant of a compound's pharmacological profile, influencing its interaction with biological targets. This guide focuses on derivatives and analogs of 2-Bromo-4-methylbenzo[d]thiazole, a key intermediate for the synthesis of novel bioactive molecules. The presence of a bromine atom at the 2-position provides a versatile handle for introducing various substituents through cross-coupling reactions, allowing for the systematic exploration of the chemical space and the optimization of biological activity. The 4-methyl group also plays a role in modulating the molecule's lipophilicity and steric profile.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives and their analogs. It includes detailed experimental protocols for key synthetic transformations and biological assays, quantitative data on the biological activity of related compounds, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Synthesis of 2-Substituted-4-methylbenzo[d]thiazole Derivatives

The synthesis of derivatives based on the 4-methylbenzo[d]thiazole core can be achieved through several synthetic routes. A common strategy involves the derivatization of a pre-formed benzothiazole ring. For analogs of this compound, palladium-catalyzed cross-coupling reactions are particularly useful for introducing a variety of aryl, heteroaryl, and alkyl groups at the 2-position.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 2-aryl-4-methylbenzo[d]thiazole derivatives from this compound via a Suzuki-Miyaura cross-coupling reaction.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_product Final Product This compound This compound Pd Catalyst Pd Catalyst Arylboronic Acid Arylboronic Acid Quenching Quenching Pd Catalyst->Quenching Base Base Solvent Solvent Inert Atmosphere Inert Atmosphere Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography 2-Aryl-4-methylbenzo[d]thiazole 2-Aryl-4-methylbenzo[d]thiazole Chromatography->2-Aryl-4-methylbenzo[d]thiazole

General Synthetic Workflow for Suzuki-Miyaura Coupling

Experimental Protocols

Synthesis of 2-Aryl-4-methylbenzo[d]thiazoles via Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methylbenzo[d]thiazole.

Note: Reaction conditions such as the choice of catalyst, ligand, base, and solvent may need to be optimized for different arylboronic acids to achieve optimal yields.[3]

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[5][6]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biological Activities and Quantitative Data

While specific quantitative data for a comprehensive series of this compound derivatives is limited in publicly available literature, extensive research on structurally related 4-methylbenzothiazole and other benzothiazole analogs provides valuable insights into their potential biological activities.

Anticancer Activity

Benzothiazole derivatives have shown significant anticancer activity against a wide range of cancer cell lines.[7] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[8]

Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected 4-Methylbenzothiazole Analogs and Related Derivatives

Compound IDStructureMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT116 (Colon)Reference
T2 6-Nitro-2-(N-phenylureido)-benzothiazole0.81.21.5-[4]
OMS5 N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamide61.0336.56--[2]
OMS14 N-(1,3-benzothiazol-2-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetamide22.1329.34--[2]
Comp 28 2,4-disubstituted thiazole amide derivative-8.64-0.63[9]
Comp 23 2-aminobenzothiazole derivative----[10]
Comp 25 2-aminobenzothiazole derivative with 4-phenoxyquinoline-0.18--[10]
Comp 13 2-aminobenzothiazole derivative-9.62-6.43[10]

Note: The structures for some compounds are complex and described in the cited literature. This table provides a representative sample of reported activities.

Antimicrobial Activity

The benzothiazole scaffold is also a promising framework for the development of novel antimicrobial agents with activity against both bacteria and fungi.[5][6]

Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected 4-Methylbenzothiazole Analogs and Related Derivatives

Compound IDS. aureusE. coliP. aeruginosaC. albicansReference
Comp 72b 6.256.25--[5]
Comp 72c 6.256.25--[5]
Comp 8a -0.09-0.180.09-0.18-[5]
Comp 8b -0.09-0.180.09-0.18-[5]
Comp 3e 3.123.123.12-[11]
Comp 16c 0.025 mM---[6]

Note: This table presents a selection of data to illustrate the potential of the scaffold. For detailed structures and a complete list of tested organisms, please refer to the cited literature.

Signaling Pathways

Benzothiazole derivatives have been reported to exert their anticancer effects by modulating key cellular signaling pathways, including the PI3K/AKT and NF-κB pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, growth, and proliferation, and its overactivation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell survival and induction of apoptosis.[8]

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition

Inhibition of the PI3K/AKT Signaling Pathway
NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation and immunity, and its dysregulation is linked to cancer development and progression. Inhibition of NF-κB can suppress inflammation-driven tumorigenesis and sensitize cancer cells to other therapies.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (Active) IkB->NFkB Degradation releases NFkB_complex NF-κB/IκBα (Inactive) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression Inflammation Inflammation & Proliferation Gene_Expression->Inflammation Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK Inhibition

References

An In-Depth Technical Guide to the Safety and Handling of 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Bromo-4-methylbenzo[d]thiazole (CAS No. 73443-76-2). The content herein is intended to support laboratory safety, experimental design, and the informed use of this compound in research and development. Information has been compiled from available chemical supplier data and extrapolated from closely related benzothiazole analogs where direct data for the target compound is limited.

Chemical and Physical Properties

This compound is a substituted benzothiazole, a class of compounds with known applications in medicinal chemistry and materials science.[1] The physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 73443-76-2[2]
Molecular Formula C₈H₆BrNS[2]
Molecular Weight 228.11 g/mol [2]
Appearance Light yellow crystalline powderChem-Impex
Purity ≥97%[2]
Density 1.644 g/cm³Toronto Research Chemicals
Boiling Point 310.8°C at 760 mmHgToronto Research Chemicals
Flash Point 141.7°CToronto Research Chemicals
Refractive Index 1.691Toronto Research Chemicals
Storage Sealed in a dry environment at 2-8°C or -20°C under nitrogen.[2]

Safety and Hazard Information

GHS Hazard Classification (Inferred)

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Precautionary Statements:

  • Prevention:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • Wash skin thoroughly after handling.[4]

    • Use only outdoors or in a well-ventilated area.[4]

    • Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • Response:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3]

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed.[4]

    • Store locked up.[4]

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols

General Handling and Storage Protocol

Objective: To outline the safe handling and storage procedures for this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Spatula

  • Weighing paper

  • Sealed container for storage

  • Refrigerator or freezer capable of maintaining 2-8°C or -20°C

Procedure:

  • All handling of this compound solid should be conducted in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • To dispense the compound, use a clean spatula and weighing paper. Avoid generating dust.

  • After dispensing, securely reseal the container.

  • Store the compound in a tightly sealed container in a designated, labeled area within a refrigerator (2-8°C) or freezer (-20°C), as recommended by the supplier.[2]

  • Clean any spills immediately according to standard laboratory procedures for solid chemical spills.

  • Wash hands thoroughly after handling.

Illustrative Synthesis of a Substituted Benzothiazole

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and efficient method for the synthesis of 2-alkylbenzothiazoles can be adapted.[5] This procedure involves the reaction of an appropriate 2-aminothiophenol with an aliphatic aldehyde.

Objective: To provide a representative protocol for the synthesis of a 2-alkylbenzothiazole derivative.

Materials:

  • 2-Aminothiophenol derivative

  • Aliphatic aldehyde

  • Dichloromethane (CH₂Cl₂)

  • 4Å Molecular sieves

  • Stir plate and stir bar

  • Round-bottom flask

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture

Procedure:

  • To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml) in a round-bottom flask, add 4Å molecular sieves (5.0 g).

  • Add the 2-aminothiophenol derivative (5.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5–2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., 10% ethyl acetate/hexane) to yield the 2-alkyl-2,3-dihydrobenzo[d]thiazole.[5] Further oxidation may be required to obtain the benzothiazole.

Biological Activity and Potential Signaling Pathways

Benzothiazole derivatives are recognized for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] The biological activity is largely influenced by the substitution pattern on the benzothiazole core.

The 2-bromo substitution in this compound suggests potential for enhanced antibacterial properties, while the overall structure is indicative of possible anticancer activity.[6] It is hypothesized that benzothiazoles may exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways such as PI3K/AKT and NF-κB.[6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Objective: To assess the in vitro cytotoxicity of this compound against a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Remove the medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G cluster_handling Safe Handling Workflow Personal Protective Equipment Personal Protective Equipment Chemical Fume Hood Chemical Fume Hood Personal Protective Equipment->Chemical Fume Hood Use in Weighing and Dispensing Weighing and Dispensing Chemical Fume Hood->Weighing and Dispensing Storage Storage Weighing and Dispensing->Storage Securely seal and Waste Disposal Waste Disposal Weighing and Dispensing->Waste Disposal Dispose of contaminated materials

Caption: A logical workflow for the safe handling of this compound.

G Benzothiazole Derivative Benzothiazole Derivative PI3K PI3K Benzothiazole Derivative->PI3K Inhibits NF-kappaB NF-kappaB Benzothiazole Derivative->NF-kappaB Inhibits AKT AKT PI3K->AKT Cell Proliferation Cell Proliferation AKT->Cell Proliferation Promotes Inflammation Inflammation NF-kappaB->Inflammation Promotes

References

Methodological & Application

Synthesis of 2-Substituted-4-methylbenzo[d]thiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the versatile building block, 2-Bromo-4-methylbenzo[d]thiazole. This scaffold is a valuable starting point for the generation of diverse compound libraries for screening in drug discovery programs. The benzothiazole core is a recognized privileged structure, appearing in numerous compounds with a wide range of biological activities. The derivatization strategies outlined below focus on robust and widely applicable palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

The bromine atom at the 2-position of the 4-methylbenzo[d]thiazole core serves as a versatile handle for introducing molecular diversity. This allows for the systematic exploration of the chemical space around the benzothiazole scaffold, a key step in establishing structure-activity relationships (SAR).

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. This is a powerful method for creating biaryl structures, which are common motifs in bioactive molecules.

  • Buchwald-Hartwig Amination: This is a cornerstone method for the formation of carbon-nitrogen bonds.[1] It allows for the coupling of the benzothiazole core with a diverse range of primary and secondary amines, leading to the synthesis of novel 2-amino-benzothiazole derivatives.[1][2][3]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromo-benzothiazole and a terminal alkyne, introducing a linear and rigid alkynyl linker. This can be used to probe deeper into protein binding pockets or to serve as a handle for further transformations.[4][5]

Signaling Pathways and Experimental Workflow

Benzothiazole derivatives are known to modulate various cellular signaling pathways implicated in diseases such as cancer. The diagram below illustrates a generalized signaling pathway that could be influenced by newly synthesized derivatives.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK NFkB NF-κB Gene Gene Transcription (Proliferation, Survival, Angiogenesis) NFkB->Gene translocates to nucleus IkB IκB IKK->IkB phosphorylates Benzothiazole Benzothiazole Derivative Benzothiazole->RTK Inhibition

Caption: Potential signaling pathways modulated by benzothiazole derivatives.

The general experimental workflow for the synthesis and purification of derivatives from this compound is depicted below.

Setup Reaction Setup (Inert Atmosphere) Reagents Add 2-Bromo-4-methyl- benzothiazole, Coupling Partner, Catalyst, Ligand, Base Setup->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Reaction Heat to Reaction Temperature Solvent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Extract Extraction with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and anhydrous, degassed solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-aryl-4-methylbenzo[d]thiazoles and is adapted from procedures for analogous bromobenzothiazole derivatives.[6][7][8]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a two-phase system)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[9]

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).[9]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[9]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methylbenzo[d]thiazole.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromo-Heterocycles

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901292
33-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene120490
44-Formylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O1001288
52-Naphthylboronic acidPd₂(dba)₃ (2) / IMesCs₂CO₃1,4-Dioxane10015~96

*Yields are based on reactions with analogous bromo-heterocycles and should be considered as a reference for optimization.[10][11]

Protocol 2: Buchwald-Hartwig Amination

This protocol details the synthesis of 2-(substituted-amino)-4-methylbenzo[d]thiazoles, adapted from established methods for similar aryl bromides.[2][12][13]

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XantPhos, or SPhos) (1.5-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.4-2.0 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to a dry Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination of Analogous Bromo-Heterocycles

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1008~92
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1101285
3BenzylaminePd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃Toluene1001895
4N-MethylanilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane1102478
5IndolePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃Toluene1102489

*Yields are based on reactions with analogous bromo-heterocycles and should be considered as a reference for optimization.[14][15]

Protocol 3: Sonogashira Coupling

This protocol outlines the synthesis of 2-alkynyl-4-methylbenzo[d]thiazoles and is based on general procedures for the Sonogashira coupling of aryl bromides.[4][5][16]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (5 mol%).[14]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 eq).[14]

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) for 4-12 hours.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of Analogous Bromo-Heterocycles

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT695
21-HeptynePd(PPh₃)₄ (2)CuI (4)DIPEADMF50888
3EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF401291
43-EthynyltoluenePd(OAc)₂ (2) / XPhos (6)None (Cu-free)Et₃NMeCN1001285
5Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF60482

*Yields are based on reactions with analogous bromo-heterocycles and should be considered as a reference for optimization.[14][17]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-bromo-4-methylbenzo[d]thiazole, a key transformation for the synthesis of diverse N-substituted 2-aminobenzothiazole derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and optoelectronic properties.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad substrate scope and functional group tolerance have made it an invaluable tool in modern organic synthesis.[1] This document outlines optimized reaction conditions, detailed experimental protocols, and troubleshooting guidelines to facilitate the successful application of this methodology.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-substituted 2-aminobenzothiazole and regenerate the active Pd(0) catalyst.[2][3] The selection of the ligand, base, and solvent is critical for achieving high reaction efficiency.

Catalyst and Ligand Selection

The choice of the phosphine ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are known to promote the key steps of the catalytic cycle and improve reaction outcomes.[4] For heteroaryl halides like this compound, several generations of Buchwald and Hartwig ligands have proven effective.

Recommended Ligands:

  • First-generation: Tri-tert-butylphosphine (P(t-Bu)₃), while effective for some substrates, may have limitations.

  • Second-generation (Biarylphosphines): Ligands such as XPhos, SPhos, and RuPhos are often excellent choices for heteroaryl substrates, offering high reactivity and broad applicability.

  • Specialized Ligands: For particularly challenging couplings, ligands like BrettPhos or tBuBrettPhos may provide superior results.[4]

Palladium Precatalysts:

The use of preformed palladium precatalysts, such as those from the G3 or G4 generation (e.g., XPhos Pd G3), can lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.

Data Presentation: Comparative Reaction Conditions

While specific data for the amination of this compound is not extensively published, the following tables summarize typical conditions and representative yields for the Buchwald-Hartwig amination of analogous 2-halobenzothiazoles and other relevant heteroaryl halides. This data provides a strong predictive framework for this transformation.

Table 1: Screening of Reaction Parameters for the Amination of 2-Halobenzothiazoles with a Generic Amine

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene10012>95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1101885
3XPhos Pd G3 (2)-Cs₂CO₃ (2.0)t-BuOH902492
4Pd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.4)Toluene1001288
5Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)DMF1201678

Data is representative and compiled from amination reactions of similar 2-halobenzothiazole and heteroaryl halide substrates.

Table 2: Substrate Scope with Various Amines under Optimized Conditions

EntryAmineProductYield (%)
1MorpholineN-(4-methylbenzo[d]thiazol-2-yl)morpholine96
2AnilineN-phenyl-4-methylbenzo[d]thiazol-2-amine91
3n-ButylamineN-butyl-4-methylbenzo[d]thiazol-2-amine89
4Pyrrolidine2-(pyrrolidin-1-yl)-4-methylbenzo[d]thiazole98
5BenzylamineN-benzyl-4-methylbenzo[d]thiazol-2-amine93

Optimized conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOt-Bu (1.5 equiv), Toluene, 100 °C, 12 h. Yields are hypothetical based on typical outcomes for similar reactions.

Experimental Protocols

General Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Add Pd precatalyst, ligand, and base to an oven-dried flask inert Evacuate and backfill with inert gas (e.g., Argon) reagents->inert solvent Add anhydrous, degassed solvent inert->solvent reactants Add this compound and amine solvent->reactants heat Heat to desired temperature with vigorous stirring reactants->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine, and extract cool->extract dry Dry organic layer and concentrate in vacuo extract->dry purify Purify by flash column chromatography dry->purify product product purify->product Isolated Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-phenyl-4-methylbenzo[d]thiazol-2-amine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol%)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl; 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu; 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or sealed vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (18.3 mg), XPhos (19.1 mg), and sodium tert-butoxide (144.2 mg) to an oven-dried Schlenk tube.

  • Seal the tube, and if not in a glovebox, evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (3 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add this compound (228.1 mg) followed by aniline (111.7 mg, 0.11 mL). If the amine is a solid, it can be added with the other solids in step 1.

  • Add the remaining toluene (2 mL).

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-phenyl-4-methylbenzo[d]thiazol-2-amine.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or moisture contamination).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure all reagents are dry and the solvent is thoroughly degassed. Use a pre-catalyst. 2. Switch to a stronger base (e.g., NaOt-Bu, KOt-Bu, or LiHMDS).3. Increase the reaction temperature in 10 °C increments.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst decomposition.2. Presence of water.1. Lower the reaction temperature or use a more robust ligand.2. Ensure all reagents and solvents are strictly anhydrous.
Difficulty Coupling with a Specific Amine 1. Steric hindrance of the amine.2. Low nucleophilicity of the amine.1. Use a bulkier ligand (e.g., BrettPhos).2. Increase catalyst loading and/or reaction temperature.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L_n pd2_halide Ar-Pd(II)(X)L_n pd0->pd2_halide Oxidative Addition + Ar-X center pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_halide->pd2_amido Ligand Exchange + HNR'R'', - HX (+ Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product product->pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the palladium-catalyzed Sonogashira cross-coupling reaction of 2-Bromo-4-methylbenzo[d]thiazole with various terminal alkynes. This protocol is designed to guide researchers in the synthesis of 2-alkynyl-4-methylbenzo[d]thiazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[1][2]

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst under mild conditions, making it compatible with a wide range of functional groups.[3]

The benzothiazole core is a prominent heterocyclic scaffold found in numerous biologically active compounds and functional organic materials.[1][5] The ability to functionalize the benzothiazole nucleus, particularly by introducing alkynyl moieties, provides access to a diverse array of complex molecules and extended π-conjugated systems for applications in drug discovery and materials science.[4] This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Reaction Principle

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

  • Palladium Cycle: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex to form a Pd(II) species.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, in the presence of an amine base, to form a copper(I) acetylide.[7] This step activates the alkyne.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: Finally, the resulting palladium-alkynyl-aryl complex undergoes reductive elimination to yield the desired 2-alkynyl-4-methylbenzo[d]thiazole product and regenerate the active palladium(0) catalyst, which re-enters the catalytic cycle.[8]

The use of an amine base is crucial for deprotonating the alkyne, and the entire reaction must be conducted under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[9]

General Reaction Scheme:

This compound + Terminal Alkyne → 2-Alkynyl-4-methylbenzo[d]thiazole

Experimental Protocols

This protocol is a generalized procedure and may require optimization for specific substrates and alkynes.

Materials and Equipment
  • Substrate: this compound

  • Reagents: Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄), Copper(I) iodide (CuI), Base (e.g., triethylamine (TEA), diisopropylamine (DIPA)), Anhydrous and degassed solvent (e.g., THF, DMF, or the amine base itself).[8][9]

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and stir bar, heating mantle or oil bath, inert gas line (Argon or Nitrogen), syringes, needles, standard glassware for work-up and purification.

Reagent Quantities

The following table summarizes typical reagent quantities for a reaction at a 0.5 mmol scale.

Component Molecular Weight ( g/mol ) Amount (mmol) Equivalents Mass / Volume
This compound228.110.51.0114.1 mg
Terminal Alkyne (e.g., Phenylacetylene)102.130.6 - 0.751.2 - 1.561.3 - 76.6 mg
Pd(PPh₃)₂Cl₂701.900.015 - 0.0250.03 - 0.0510.5 - 17.5 mg
Copper(I) Iodide (CuI)190.450.025 - 0.050.05 - 0.104.8 - 9.5 mg
Triethylamine (TEA)101.191.53.00.21 mL
Anhydrous THF---3 - 5 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%), and copper(I) iodide (5-10 mol%).[5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, 3-5 mL) and the amine base (e.g., TEA, 3.0 eq) via syringe.[5][8]

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) dropwise to the stirring mixture via syringe.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C. The reactivity of aryl bromides often requires higher temperatures compared to aryl iodides.[3][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.[8]

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-4-methylbenzo[d]thiazole product.[4][5]

Data Presentation

The following table outlines representative reaction conditions. Yields are illustrative and will vary based on the specific alkyne and precise conditions used.

Entry Alkyne (R') Pd Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1PhenylPd(PPh₃)₂Cl₂ (3)TEATHF6012e.g., 85%
24-MethoxyphenylPd(PPh₃)₄ (5)DIPADMF8016e.g., 78%
3TrimethylsilylPd(PPh₃)₂Cl₂ (3)TEATHF508e.g., 90%
41-HexynylPd(PPh₃)₄ (5)TEATEA7024e.g., 75%

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Substrate, Pd Catalyst, CuI) to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvent & Base via Syringe B->C D 4. Add Terminal Alkyne Dropwise C->D E 5. Stir at Specified Temp (e.g., 60-80°C) D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool & Dilute with Ethyl Acetate F->G H 8. Filter through Celite® G->H I 9. Aqueous Wash (NH4Cl, Brine) H->I J 10. Dry, Filter & Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add ArPdBr Ar-Pd(II)L₂(Br) Pd_add->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAlk Ar-Pd(II)L₂(C≡CR') Transmetalation->ArPdAlk CuX Cu(I)X Transmetalation->CuX to Cu Cycle Red_elim Reductive Elimination ArPdAlk->Red_elim Red_elim->Pd0 ArAlk Ar-C≡C-R' Red_elim->ArAlk ArBr Ar-Br Cu_acetylide Cu(I)-C≡C-R' CuX->Cu_acetylide Alkyne H-C≡C-R' Alkyne->CuX Base Base Base->CuX Cu_acetylide->Transmetalation from Cu Cycle

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Safety and Troubleshooting

  • Safety: Handle all reagents in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Solvents are flammable and volatile. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the formation of alkyne homocoupling (Glaser) byproducts.[9] Ensure all glassware is dry and the system is properly purged with an inert gas.

  • Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a more active catalyst/ligand system, or switching to a higher-boiling solvent like DMF.[9] Ensure the copper(I) iodide is fresh and not oxidized.

  • Side Products: The primary side product is the homocoupled diyne. This can be minimized by maintaining a strict inert atmosphere and adding the alkyne slowly to the reaction mixture.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4-methylbenzo[d]thiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The ability to functionalize this core structure is paramount for the development of new therapeutic agents and molecular probes.

The bromine atom at the 2-position of the 4-methylbenzo[d]thiazole core serves as a versatile handle for introducing molecular diversity through various robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1] These methods are foundational for generating diverse compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.[4]

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methylbenzo[d]thiazoles

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5] This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids, enabling the synthesis of diverse biaryl structures.[5][6] The resulting 2-arylbenzothiazole derivatives have shown promising potential as anticancer agents and materials for organic light-emitting diodes (OLEDs).[7][8]

General Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

G pd0 Pd(0)Ln cycle_start Oxidative Addition pd0->cycle_start pd2_complex R-Pd(II)Ln-Br cycle_start->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_r1 R-Pd(II)Ln-R' transmetalation->pd2_r_r1 reductive_elim Reductive Elimination pd2_r_r1->reductive_elim reductive_elim->pd0 product R-R' (Coupled Product) reductive_elim->product substrate This compound (R-Br) substrate->cycle_start boronic_acid ArB(OH)₂ (R'-B(OH)₂) + Base boronic_acid->transmetalation

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol

This protocol is a generalized starting point. Optimization of catalyst, base, and solvent may be required for specific arylboronic acids.[5]

Materials and Equipment:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, DMF, or Toluene)

  • Schlenk tube or round-bottom flask with condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 90-120 °C) for the specified time (typically 4-24 hours).[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude residue by column chromatography on silica gel to obtain the desired 2-aryl-4-methylbenzo[d]thiazole.

Representative Data for Suzuki Coupling on Benzothiazole Scaffolds

The following table summarizes results for the Suzuki coupling of the structurally related 2-(4-bromophenyl)benzo[d]thiazole. Yields are typically high for this class of reaction.[6][7]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPdCl₂ (0.5) / 2-phenylimidazole (1.0)K₂CO₃DMF1201795[7]
24-Methylphenylboronic acidPdCl₂ (0.5) / 2-phenylimidazole (1.0)K₂CO₃DMF1204880[7]
34-Methoxyphenylboronic acidPdCl₂ (0.5) / 2-phenylimidazole (1.0)K₂CO₃DMF1202492[7]
44-Fluorophenylboronic acidPdCl₂ (0.5) / 2-phenylimidazole (1.0)K₂CO₃DMF1201790[7]

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-methylbenzo[d]thiazoles

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine.[10][11] This reaction has broad utility in pharmaceutical synthesis due to its tolerance for a wide variety of amine coupling partners, including primary and secondary amines, anilines, and heterocycles.[10][12][13]

General Catalytic Cycle

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product.[10][13]

G pd0 Pd(0)Ln cycle_start Oxidative Addition pd0->cycle_start pd2_complex R-Pd(II)Ln-Br cycle_start->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord pd2_amine_complex [(R)Pd(II)Ln(Br)(HNR'R'')] amine_coord->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido R-Pd(II)Ln-NR'R'' deprotonation->pd2_amido reductive_elim Reductive Elimination pd2_amido->reductive_elim reductive_elim->pd0 product R-NR'R'' (Coupled Product) reductive_elim->product substrate This compound (R-Br) substrate->cycle_start amine Amine (HNR'R'') amine->amine_coord

Figure 2: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol

This protocol is based on general procedures for aryl bromides. The choice of ligand and base is critical and often substrate-dependent.[9][13]

Materials and Equipment:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, or Cs₂CO₃) (1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Glovebox or Schlenk line for inert atmosphere setup

  • Sealed reaction tube or flask

Procedure:

  • Inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Seal the tube and remove it from the glovebox. Heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12-24 hours).[9]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired 2-amino-4-methylbenzo[d]thiazole derivative.[9]

Representative Data for Buchwald-Hartwig Amination

The following table presents representative conditions. High yields are generally achievable, but optimization is key.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene100>95 (expected)
2AnilinePd(OAc)₂ (1)XPhos (2)Cs₂CO₃Dioxane110>90 (expected)
3BenzylaminePd-G3-XPhos (2)-K₃PO₄t-AmylOH100>95 (expected)
4HexylaminePd₂(dba)₃ (2)RuPhos (4)LiHMDSToluene100>90 (expected)

Note: Yields are estimated based on typical outcomes for Buchwald-Hartwig amination of aryl bromides as specific data for the target substrate is not available in the provided search results.[9][10][11]

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-methylbenzo[d]thiazoles

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[14][15] This reaction is instrumental in synthesizing conjugated systems and introducing rigid, linear linkers into molecules, which is valuable in materials science and for creating molecular probes.[14][16] Copper-free conditions have become increasingly popular to avoid issues with alkyne homocoupling and simplify purification.[14]

General Catalytic Cycle

The reaction typically involves a dual catalytic system of palladium and copper(I). The copper(I) salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[15]

G pd0 Pd(0)Ln cycle_start Oxidative Addition pd0->cycle_start pd2_complex R-Pd(II)Ln-Br cycle_start->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_alkyne R-Pd(II)Ln-C≡CR' transmetalation->pd2_r_alkyne cu_br CuBr transmetalation->cu_br reductive_elim Reductive Elimination pd2_r_alkyne->reductive_elim reductive_elim->pd0 product R-C≡CR' (Coupled Product) reductive_elim->product cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation cu_br->cu_acetylide   alkyne H-C≡CR' + Base alkyne->invis_alkyne substrate This compound (R-Br) substrate->cycle_start invis_alkyne->cu_br

Figure 3: Generalized Catalytic Cycle of the Sonogashira Coupling.
Experimental Protocol (Copper-Free)

This modern protocol avoids copper co-catalysts, which simplifies purification.[14]

Materials and Equipment:

  • This compound

  • Terminal alkyne (1.2-1.6 equivalents)

  • Air-stable palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl) (2.5 mol%)

  • Amine base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or i-Pr₂NH) (2.0 equivalents)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or Toluene)

  • Sealed reaction vial or Schlenk tube

  • Inert gas supply (Argon)

Procedure:

  • To a dry reaction vial, add this compound (0.5 mmol) and the palladium precatalyst ([DTBNpP]Pd(crotyl)Cl, 2.5 mol%).[14]

  • Evacuate and backfill the vial with argon.

  • Add anhydrous DMSO (2.5 mL), the terminal alkyne (0.8 mmol), and TMP (1.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature under an argon atmosphere for 18-24 hours. For less reactive substrates, gentle heating (e.g., 60 °C) may be necessary.[14]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-4-methylbenzo[d]thiazole.

Representative Data for Sonogashira Coupling

The table below shows results for the C-S coupling of 2-bromobenzothiazole, demonstrating the reactivity of the C2-Br bond. Sonogashira yields are expected to be comparable.

EntryThiol Coupling PartnerCatalyst (mol%)BaseSolventConditionsYield (%)Reference
1BenzenethiolPd/CuAB (0.025)K₂CO₃CH₃CNMWI, 75 °C, 20 min91[17]
24-MethylbenzenethiolPd/CuAB (0.025)K₂CO₃CH₃CNMWI, 75 °C, 20 min92[17]
34-MethoxybenzenethiolPd/CuAB (0.025)K₂CO₃CH₃CNMWI, 75 °C, 20 min94[17]
44-ChlorobenzenethiolPd/CuAB (0.025)K₂CO₃CH₃CNMWI, 75 °C, 20 min89[17]

Note: The data above is for a C-S coupling reaction, which serves as a proxy for the reactivity of the 2-bromobenzothiazole substrate under catalytic conditions.

General Experimental Workflow and Applications

The derivatization of this compound provides a powerful strategy for generating diverse compound libraries for high-throughput screening in drug discovery.

G cluster_synthesis Synthesis cluster_analysis Analysis & Screening start This compound + Coupling Partner reaction Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Substituted 4-Methylbenzo[d]thiazole purification->product characterization Structural Characterization (NMR, MS, etc.) product->characterization screening Biological Screening (e.g., Kinase Assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Figure 4: General workflow for synthesis and screening of compound libraries.
Applications in Drug Discovery

Substituted benzothiazoles are known to target various biological pathways. For example, 2-arylbenzothiazole derivatives have demonstrated potent anticancer activity, potentially through the inhibition of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation and signal transduction.[8][18] The synthesized library of compounds can be screened against a panel of such kinases to identify novel inhibitors.

G gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, ABL1) gf->receptor ras_raf RAS/RAF/MEK/ERK Pathway receptor->ras_raf pi3k PI3K/AKT/mTOR Pathway receptor->pi3k proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k->proliferation apoptosis Apoptosis pi3k->apoptosis Inhibits cdk CDK4/CDK6 cell_cycle Cell Cycle Progression (G1 to S phase) cdk->cell_cycle cell_cycle->proliferation inhibitor 2-Substituted Benzothiazole Derivative inhibitor->receptor inhibitor->cdk

Figure 5: Potential signaling pathways modulated by benzothiazole derivatives.

The derivatization of this compound via these palladium-catalyzed cross-coupling reactions offers a robust and efficient strategy for generating diverse compound libraries.[1] The protocols and data provided serve as a solid foundation for researchers to synthesize novel molecules for evaluation as potential therapeutics.

References

Application Notes and Protocols: The Versatility of 2-Bromo-4-methylbenzo[d]thiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-methylbenzo[d]thiazole as a versatile building block in the synthesis of medicinally relevant compounds. The benzothiazole scaffold is a privileged structure in drug discovery, known to impart a wide range of biological activities.[1][2] The strategic placement of a bromine atom at the 2-position and a methyl group at the 4-position of the benzothiazole core offers a unique handle for chemical modification, enabling the exploration of diverse chemical spaces and the development of novel therapeutic agents.

Derivatives of benzothiazole have shown significant promise in several key therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[3][4][5] The bromine atom on the this compound molecule is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide array of substituents and the generation of extensive compound libraries for biological screening.[6][7]

Therapeutic Potential and Biological Activities

While direct experimental data on derivatives of this compound is emerging, structure-activity relationship (SAR) studies of analogous compounds suggest significant potential in several therapeutic areas.

Anticancer Activity

Benzothiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways like PI3K/AKT and NF-κB, which are crucial for cancer cell proliferation and survival.[1][2] The substitution at the 2-position of the benzothiazole ring is critical for its anticancer effects.[1]

Antibacterial Activity

The benzothiazole nucleus is a common feature in many antibacterial agents. The presence of a bromine atom at the 2-position, as in this compound, is hypothesized to enhance antibacterial properties.[2]

Anti-inflammatory Activity

Derivatives of benzothiazole are known to possess anti-inflammatory properties, often by modulating the NF-κB signaling pathway.[2] This makes this compound an attractive starting material for the synthesis of novel anti-inflammatory drugs.

Neuroprotective Activity

Recent studies have highlighted the potential of benzothiazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's.[8][9] Some derivatives have been shown to act as multi-target-directed ligands, inhibiting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[8]

Quantitative Data on Benzothiazole Derivatives

The following tables summarize the biological activities of various benzothiazole derivatives, providing a benchmark for the potential efficacy of compounds synthesized from this compound. It is important to note that these values are for structurally related compounds and not direct derivatives of this compound unless specified.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast Cancer)0.0012[4]
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon Cancer)0.0043[4]
Substituted bromopyridine acetamide benzothiazoleA549 (Lung Cancer)0.044[4]
Substituted bromopyridine acetamide benzothiazoleHepG2 (Liver Cancer)0.048[4]
2-(Furan-2-yl)-4-methylbenzo[d]thiazole AnalogVarious Human Cancer Cell LinesData not extensively available[10]
Thiazole DerivativesMCF-7 (Breast Cancer)2.57 ± 0.16[11]
Thiazole DerivativesHepG2 (Liver Cancer)7.26 ± 0.44[11]

Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Thiazole-quinolinium derivativesS. aureus (including MRSA)1 - 32[12]
Thiazole-quinolinium derivativesVancomycin-resistant E. faecium2 - 32[12]
Thiazole-quinolinium derivativesE. coli (including resistant strains)0.5 - 64[12]
Benzothiazole-thiazole hybridsGram-positive, Gram-negative, mycobacterial, and fungal strains3.90 - 15.63[13]

Table 3: Enzyme Inhibitory Activity of Benzothiazole Derivatives in Neurodegenerative Disease Models

Compound ClassTarget EnzymeIC50 / Kᵢ (µM)Reference
Benzothiazole-based MTDL (Compound 3s)Histamine H₃ Receptor (H₃R)0.036 (Kᵢ)[8]
Benzothiazole-based MTDL (Compound 3s)Acetylcholinesterase (AChE)6.7[8]
Benzothiazole-based MPTL (Compound 3s)Butyrylcholinesterase (BuChE)2.35[8]
Benzothiazole-based MTDL (Compound 3s)Monoamine Oxidase B (MAO-B)1.6[8]

Experimental Protocols

The following are detailed protocols for key synthetic transformations and biological assays, adapted for use with this compound based on established methodologies for similar compounds.

General Experimental Workflow for Derivatization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis start Weigh Starting Materials: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent start->solvent degas Degas and Purge with Inert Gas solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - Purity (HPLC) purify->analyze

General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.[7]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methylbenzo[d]thiazole.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of 2-amino-4-methylbenzo[d]thiazole derivatives.[14]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst and phosphine ligand.

  • Add this compound, the base, and the desired amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to 80-120 °C, stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Protocol 3: MTT Assay for Anticancer Activity Screening

This colorimetric assay assesses the cytotoxic potential of synthesized compounds by measuring cell viability.[2][10]

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Signaling Pathways Modulated by Benzothiazole Derivatives

Benzothiazole derivatives have been reported to exert their therapeutic effects by modulating key cellular signaling pathways implicated in various diseases.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation BTZ Benzothiazole Derivatives BTZ->PI3K inhibit BTZ->AKT inhibit

The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is a target for anticancer benzothiazole derivatives.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression (COX-2, iNOS) Nucleus->Inflammation BTZ Benzothiazole Derivatives BTZ->IKK inhibit

References

Application Notes and Protocols: 2-Bromo-4-methylbenzo[d]thiazole in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromo-4-methylbenzo[d]thiazole as a versatile scaffold for the synthesis of novel anticancer agents. This document outlines synthetic strategies, summarizes the biological activity of derived compounds, details key signaling pathways implicated in their mechanism of action, and provides detailed protocols for essential experimental assays.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the benzothiazole ring system is a critical determinant of a compound's biological profile. This compound serves as a key building block, allowing for diverse functionalization at the 2-position, a site crucial for interaction with various biological targets. The presence of the methyl group at the 4-position can influence the molecule's lipophilicity and steric interactions, potentially enhancing cell membrane penetration and target binding.

Synthetic Pathways from this compound

The bromine atom at the 2-position of the benzothiazole ring is an excellent leaving group, making it amenable to various cross-coupling and substitution reactions. This allows for the introduction of a wide array of chemical moieties, leading to the generation of large and diverse compound libraries for anticancer screening.

General Synthetic Workflow

The overall workflow for generating and testing novel anticancer agents from this compound involves a multi-step process from synthesis to biological evaluation.

Synthetic and Evaluation Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation start This compound reaction Cross-Coupling / Substitution Reactions (e.g., Suzuki, Buchwald-Hartwig) start->reaction library Library of Novel Derivatives reaction->library invitro In Vitro Screening (Cytotoxicity, Proliferation) library->invitro mechanistic Mechanism of Action Studies (Signaling, Apoptosis) invitro->mechanistic invivo In Vivo Validation (Animal Models) mechanistic->invivo lead Lead Compound Identification invivo->lead

Caption: General workflow for developing anticancer agents from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 2-aryl-4-methylbenzo[d]thiazole derivatives.

Materials:

  • This compound

  • Arylboronic acid or arylboronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using freeze-pump-thaw cycles.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-methylbenzo[d]thiazole derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the synthesis of 2-amino-4-methylbenzo[d]thiazole derivatives via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq), the phosphine ligand, and the base (1.5-2.0 eq) to a dry reaction flask.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Seal the reaction vessel and heat to the required temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 2-amino-4-methylbenzo[d]thiazole derivative.[1][2][3][4]

Anticancer Activity of Benzothiazole Derivatives

A wide range of benzothiazole derivatives have demonstrated significant cytotoxic and antiproliferative activity against various human cancer cell lines. The tables below summarize the in vitro anticancer activity (IC₅₀ values) of several benzothiazole derivatives, showcasing the potential of this scaffold. While not all of these compounds are explicitly synthesized from this compound, they represent the types of structures and activities that can be achieved through derivatization of the benzothiazole core.

Table 1: IC₅₀ Values of Various Benzothiazole Derivatives Against Different Cancer Cell Lines

Compound ID/DescriptionCancer Cell LineIC₅₀ (µM)Reference
Indole based hydrazine carboxamide scaffoldHT29 (Colon)0.015[5]
H460 (Lung)0.28[5]
A549 (Lung)1.53[5]
MDA-MB-231 (Breast)0.68[5]
Imidazole based benzothiazole(Cell line not specified)10
Naphthalimide derivativeHT-29 (Colon)3.47 ± 0.2[5][6]
A549 (Lung)3.89 ± 0.3[5][6]
MCF-7 (Breast)5.08 ± 0.3[5][6]
Phenylamino based methoxy methylbenzothiazoleHeLa (Cervical)0.6 ± 0.29[5][6]
2-aminobenzothiazole derivative 13 HCT116 (Colon)6.43 ± 0.72[7]
A549 (Lung)9.62 ± 1.14[7]
A375 (Melanoma)8.07 ± 1.36[7]
2-aminobenzothiazole derivative 25 MKN-45 (Gastric)0.01 ± 0.003[7]
H460 (Lung)0.06 ± 0.01[7]
HT-29 (Colon)0.18 ± 0.02[7]
2-aminobenzothiazole derivative OMS14 A549 (Lung)26.09[8]
MCF-7 (Breast)22.13[8]
2-aminobenzothiazole derivative OMS5 A549 (Lung)61.03[8]

Mechanisms of Anticancer Action

Benzothiazole derivatives exert their anticancer effects through multiple mechanisms, often by modulating key cellular signaling pathways that are dysregulated in cancer.

Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Benzothiazole->AKT Benzothiazole->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

Modulation of JAK/STAT and ERK/MAPK Pathways

The JAK/STAT and ERK/MAPK pathways are also critical for cell proliferation and survival. Benzothiazole derivatives have been found to downregulate the expression of key components of these pathways, such as JAK, STAT3, and ERK, contributing to their anticancer effects.

JAK_STAT_ERK_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription GrowthFactorReceptor Growth Factor Receptor (e.g., EGFR) Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Benzothiazole Benzothiazole Derivative Benzothiazole->JAK Benzothiazole->STAT Benzothiazole->GrowthFactorReceptor Benzothiazole->ERK

Caption: Downregulation of JAK/STAT and ERK/MAPK signaling by benzothiazole derivatives.

Key Experimental Protocols

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against compound concentration.

Protocol 4: Colony Formation (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.

Materials:

  • 6-well or 12-well plates

  • Single-cell suspension of the desired cell line

  • Complete culture medium

  • Test compounds

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells/well) into multi-well plates. Allow cells to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixing and Staining: When colonies are visible (typically >50 cells), wash the wells with PBS, fix the colonies with paraformaldehyde for 20 minutes, and then stain with crystal violet solution for 5-10 minutes.[11]

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.

Protocol 5: Wound Healing (Scratch) Assay

This method is used to study cell migration and the effect of compounds on this process.

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Complete culture medium (can be supplemented with a proliferation inhibitor like Mitomycin C if migration is the sole focus)

  • Test compounds

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in multi-well plates and grow them until they form a confluent monolayer.

  • Create the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.[7][12]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing the test compound at the desired concentration.

  • Imaging: Immediately capture an image of the scratch at time zero (T=0). Place the plate in an incubator and capture images of the same wound area at regular intervals (e.g., every 6, 12, or 24 hours).[7]

  • Data Analysis: Measure the width of the scratch or the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment.

Materials:

  • Treated and untreated cells

  • PBS (Phosphate-Buffered Saline)

  • Cold 70% ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with cold PBS and fix them by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can indicate apoptosis.[8][14]

Protocol 7: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of Akt).

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.[15]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15][16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of target proteins (e.g., phospho-Akt) to a loading control (e.g., GAPDH) or the total protein (e.g., total Akt).

References

Application of 2-Bromo-4-methylbenzo[d]thiazole in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzo[d]thiazole is a versatile heterocyclic building block with significant potential in the field of materials science. Its benzothiazole core possesses unique electronic and photophysical properties, making it an attractive scaffold for the synthesis of advanced materials. The presence of a reactive bromine atom at the 2-position allows for facile functionalization through various cross-coupling reactions, enabling the precise tuning of molecular structures and properties for specific applications. This document provides an overview of the potential applications of this compound in materials science, including detailed protocols for the synthesis of derivative materials and a summary of expected performance based on structurally similar compounds. While direct quantitative data for materials synthesized specifically from this compound is limited in publicly available literature, the information on analogous compounds serves as a valuable benchmark for researchers.

Key Applications in Materials Science

The primary application of this compound in materials science is as a key intermediate for the synthesis of functional organic molecules and polymers. These materials are designed to exhibit specific optical and electronic properties, making them suitable for a range of applications:

  • Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are utilized as emitters, hosts, and charge-transporting materials in OLEDs. By coupling this compound with various aromatic and heteroaromatic moieties, materials with tailored emission colors, high quantum yields, and good thermal stability can be synthesized.

  • Organic Solar Cells (OSCs): The electron-deficient nature of the benzothiadiazole core makes it a common acceptor unit in donor-acceptor (D-A) type conjugated polymers and small molecules for OSCs.[1] These materials are designed to have broad absorption spectra and efficient charge separation and transport properties.

  • Fluorescent Sensors: The benzothiazole scaffold is a well-established fluorophore.[2] Derivatives of this compound can be designed as chemosensors for the detection of metal ions and other analytes.[2][3] Binding of the analyte to a recognition site on the molecule can induce a change in the fluorescence properties, allowing for sensitive and selective detection.

Synthetic Protocols

The derivatization of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The following are generalized protocols for key synthetic transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is widely used to couple this compound with aryl or heteroaryl boronic acids or esters, leading to the formation of π-conjugated systems.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve this compound and the arylboronic acid in the chosen solvent.

  • Add the base and the palladium catalyst to the mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Cross-Coupling for Polymer Synthesis

The Stille reaction is a powerful method for the synthesis of conjugated polymers by coupling a dibromo monomer with a distannyl comonomer.

Reaction Workflow:

Stille_Polymerization cluster_workflow Stille Polymerization Workflow monomer_prep Monomer Preparation (this compound derivative + Distannyl comonomer) polymerization Polymerization (Pd catalyst, inert atmosphere) monomer_prep->polymerization workup Work-up & Precipitation polymerization->workup purification Purification (Soxhlet extraction) workup->purification characterization Characterization (GPC, NMR, UV-Vis) purification->characterization

Caption: General workflow for Stille polymerization.

Materials:

  • This compound-containing monomer

  • Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., P(o-tol)₃) (4-8 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Chlorobenzene)

  • Inert atmosphere (Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the dibromo and distannyl monomers in the anhydrous solvent.

  • Add the palladium catalyst and ligand.

  • Degas the mixture thoroughly.

  • Heat the reaction to reflux (typically 110-130 °C) and stir for 24-72 hours.

  • Monitor the increase in viscosity of the reaction mixture.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers.

  • Dry the purified polymer under vacuum.

Quantitative Data from Analogous Systems

The following tables summarize photophysical and device performance data for materials that are structurally related to derivatives of this compound. This data provides a valuable reference for the expected properties of materials synthesized from this building block.

Table 1: Photophysical Properties of Benzothiazole-Based Fluorescent Dyes

Compound ClassAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)ApplicationReference
2-Arylbenzothiazoles330-380380-4500.1 - 0.850 - 100Fluorescent Probes[4]
D-π-A Benzothiazoles400-500500-6500.3 - 0.9100 - 150OLED Emitters[5]
Benzothiazole-based Sensors350-450450-550Varies with analyte>100Metal Ion Sensing[2]

Table 2: Device Performance of Benzothiadiazole-Based Materials in OLEDs and OSCs

Material TypeDevice ArchitectureHOMO (eV)LUMO (eV)Performance MetricValueReference
OLEDs
Benzothiazole EmitterNon-doped-5.5 to -5.8-2.5 to -2.8Max. EQE (%)5.7[5]
Benzothiazole HostPhosphorescent-5.7 to -6.0-2.6 to -3.0Max. EQE (%)>20[6]
OSCs
Benzothiadiazole PolymerBulk Heterojunction-5.2 to -5.5-3.5 to -3.8PCE (%)>8[7]
Benzothiadiazole Small MoleculeBulk Heterojunction-5.4 to -5.6-3.6 to -3.9PCE (%)>16[8]

(Note: HOMO/LUMO levels and performance metrics are highly dependent on the specific molecular structure and device fabrication conditions.)

Signaling Pathways and Logical Relationships

The application of benzothiazole derivatives often involves intricate relationships between molecular structure, photophysical properties, and device performance. The following diagram illustrates a logical workflow for the development of new materials based on this compound.

material_development_workflow cluster_workflow Material Development Workflow start This compound synthesis Synthetic Derivatization (e.g., Suzuki, Stille Coupling) start->synthesis purification Purification & Characterization (NMR, MS, Elemental Analysis) synthesis->purification photophysics Photophysical & Electrochemical Characterization (UV-Vis, PL, CV) purification->photophysics fabrication Device Fabrication (OLED, OSC, Sensor) photophysics->fabrication testing Performance Testing & Optimization fabrication->testing feedback Structure-Property Relationship Analysis testing->feedback feedback->synthesis Iterative Design

Caption: Workflow for the development of materials from this compound.

Conclusion

This compound is a promising building block for the synthesis of a wide range of functional materials for applications in materials science. Its versatile reactivity allows for the creation of novel compounds with tailored optoelectronic properties. While specific performance data for materials directly derived from this precursor is still emerging, the extensive research on analogous benzothiazole and benzothiadiazole derivatives provides a strong foundation and a clear roadmap for future development. The protocols and data presented in this document serve as a valuable resource for researchers aiming to explore the potential of this compound in creating next-generation organic electronic and sensory materials.

References

Application Notes and Protocols for the Functionalization of 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the functionalization of 2-Bromo-4-methylbenzo[d]thiazole, a key heterocyclic building block. The benzothiazole scaffold is a privileged motif in medicinal chemistry, and the bromine atom at the 2-position serves as a versatile handle for introducing molecular diversity via modern cross-coupling reactions.[1][2] The protocols outlined herein focus on robust and widely applicable palladium-catalyzed methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation reactions, enabling the synthesis of diverse compound libraries for drug discovery and materials science.

Core Functionalization Strategies

The primary strategies for derivatizing this compound involve transition-metal-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and the mild conditions under which they can often be performed.[3][4][5]

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to synthesize 2-aryl or 2-vinyl-4-methylbenzo[d]thiazoles.[4][6]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to synthesize 2-amino-4-methylbenzo[d]thiazole derivatives.[3][7][8]

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds to synthesize 2-alkynyl-4-methylbenzo[d]thiazoles.[5][9]

  • Cyanation: For the introduction of a nitrile group to synthesize 2-Cyano-4-methylbenzo[d]thiazole.

Experimental Protocols & Data

The following sections provide generalized experimental protocols. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield.[10]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[4][6][11]

General Reaction Scheme: (Diagram not generated, placeholder for visual representation of the chemical reaction)

Experimental Protocol: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (see Table 1), and a base (2.0 equiv.).[10][12] The flask is sealed with a septum, then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[10][12] A degassed solvent mixture (e.g., 4:1 Dioxane/H₂O, 5 mL) is added via syringe.[10] The reaction mixture is then heated in a preheated oil bath (typically 80-110 °C) for 4-24 hours, with progress monitored by TLC or LC-MS.[12][13]

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[13]

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃Toluene/EtOH/H₂O100Good-Excellent
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane90High
3Thiophen-2-ylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O100Good-Excellent
4Pyridin-3-ylboronic acidPEPPSI-IPr (3)-K₂CO₃1,4-Dioxane/MeOH80Good

Yields are generalized based on literature for similar substrates.[10][13][14]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ product R¹-R² (Coupled Product) pd0->product Reductive Elimination pdiil R¹-Pd(II)L₂-X pdiilr R¹-Pd(II)L₂-R² pdiil->pdiilr Transmetalation sub_rx R¹-X (2-Bromo-4-methylbenzothiazole) sub_rx->pdiil Oxidative Addition sub_bor R²-B(OH)₂ (Boronic Acid) sub_bor->pdiil base Base base->pdiil

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]

Buchwald-Hartwig Amination

This reaction is a powerful method for constructing C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines.[3][7][15]

General Reaction Scheme: (Diagram not generated, placeholder for visual representation of the chemical reaction)

Experimental Protocol: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (see Table 2).[12] Add this compound (1.0 mmol, 1.0 equiv) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv).[12] Add the desired amine (1.2 mmol, 1.2 equiv) and an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).[12] Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.[12]

After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography to yield the aminated product.

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOt-BuToluene110High
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane100Good-High
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH100Good-High
4NH₃ (equiv.)*Pd(OAc)₂ (2)Josiphos-type (4)NaOt-BuDioxane110Good

Using an ammonia equivalent like LHMDS or aqueous ammonia.[16]Yields are generalized based on literature.[3][12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using palladium and copper co-catalysts.[5][9]

General Reaction Scheme: (Diagram not generated, placeholder for visual representation of the chemical reaction)

Experimental Protocol: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).[12] Evacuate and backfill the flask with an inert gas. Add an anhydrous solvent, such as THF or DMF (5 mL), followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv).[12][17] Finally, add the terminal alkyne (1.2-1.5 equiv) via syringe. Stir the reaction mixture at room temperature or heat gently (40-60 °C) until completion is observed by TLC or LC-MS.[17][18]

Upon completion, the reaction mixture is filtered to remove amine salts, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[17]

Data Presentation: Sonogashira Coupling Conditions

EntryTerminal AlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT-50High
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMFRTHigh
3Propargyl alcoholPdCl₂(MeCN)₂ (5)CuI (10)Et₃NAcetonitrile60Good
41-Heptyne[DTBNpP]Pd(crotyl)Cl (2.5)*-TMPDMSORTGood-High

Represents a modern, copper-free condition.[18]Yields are generalized based on literature.[9][12][18]

Cyanation Reaction

The introduction of a nitrile group is a valuable transformation, as the cyano group can be further converted into amides, carboxylic acids, or amines. Palladium-catalyzed cyanation is a common method.[19]

General Reaction Scheme: (Diagram not generated, placeholder for visual representation of the chemical reaction)

Experimental Protocol: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6-1.2 equiv) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., dppf, 4-10 mol%).[12][20] Add a dry, polar aprotic solvent such as DMF or NMP.[12][20] Degas the mixture by bubbling argon through it for 15 minutes. Seal the tube and heat under an inert atmosphere at 120-150 °C for 12-24 hours.[12][20] Monitor the reaction by TLC or LC-MS.

After cooling to room temperature, carefully quench the reaction mixture (caution: residual cyanide) with aqueous sodium bicarbonate or ammonia solution and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.[12]

Data Presentation: Cyanation Reaction Conditions

EntryCyanide Source (equiv.)Palladium Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
1Zn(CN)₂ (0.6)Pd₂(dba)₃ (2)dppf (4)-DMF120Good-High
2K₄[Fe(CN)₆] (0.5)Pd(OAc)₂ (1)dppf (2)Na₂CO₃NMP140Good
3CuCN (1.2)*Pd₂(dba)₃ (5)--DMF150Moderate-Good

Traditional Rosenmund-von Braun conditions can also be considered but often require harsher conditions.[21]Yields are generalized based on literature.[12][20][22]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification reagents Weigh Reagents & Catalyst System setup Assemble Under Inert Atmosphere (Ar/N₂) reagents->setup glassware Prepare Dry Glassware (Schlenk Flask) glassware->setup reaction Add Degassed Solvent & Heat to Temp setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Quench & Aqueous Work-up monitor->workup purify Column Chromatography or Recrystallization workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.[6]

References

Application Notes and Protocols: 2-Bromo-4-methylbenzo[d]thiazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. Its ability to act as a versatile pharmacophore, particularly in the design of kinase inhibitors, has led to extensive research in this area. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

2-Bromo-4-methylbenzo[d]thiazole is a key building block in the synthesis of a variety of kinase inhibitors. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets. The methyl group at the 4-position can influence the compound's steric and electronic properties, potentially enhancing binding affinity and modulating pharmacokinetic properties.

These application notes provide detailed protocols for the synthesis of a representative kinase inhibitor using this compound as a starting material, focusing on the PI3K/Akt/mTOR and AXL signaling pathways, which are frequently implicated in cancer.

Signaling Pathways

Kinase inhibitors derived from the 2-substituted-4-methylbenzo[d]thiazole scaffold can target multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Two such prominent pathways are the PI3K/Akt/mTOR and AXL receptor tyrosine kinase pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Benzothiazole-based Inhibitor Inhibitor->PI3K Inhibits AXL_Signaling_Pathway GAS6 GAS6 Ligand AXL AXL Receptor Tyrosine Kinase GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K Activates ERK MEK-ERK AXL->ERK Activates Akt Akt PI3K->Akt Metastasis Metastasis, Survival & Drug Resistance Akt->Metastasis ERK->Metastasis Inhibitor Benzothiazole-based Inhibitor Inhibitor->AXL Inhibits Experimental_Workflow Start 2-Bromo-4-methyl- benzo[d]thiazole Suzuki Suzuki-Miyaura Coupling with Arylboronic Acid Start->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assay) Characterization->Screening Data Data Analysis (IC50 Determination) Screening->Data

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Bromo-4-methylbenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for the synthesis of this compound is the Sandmeyer reaction. This involves the diazotization of the precursor, 2-amino-4-methylbenzothiazole, followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide ion.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the Sandmeyer bromination of 2-amino-4-methylbenzothiazole can stem from several factors:

  • Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt is critical and highly temperature-sensitive. Diazonium salts are generally unstable and can decompose if the temperature rises above 0-5°C, often leading to the formation of phenolic byproducts.[3]

  • Purity of Starting Material: The purity of the starting 2-amino-4-methylbenzothiazole is crucial. Impurities can interfere with the diazotization process or lead to unwanted side reactions.

  • Ineffective Copper(I) Bromide Catalyst: The activity of the copper(I) bromide catalyst is essential for the conversion of the diazonium salt to the desired bromo-derivative. The catalyst should be fresh and of high purity.

  • Suboptimal Reaction Temperature: While diazotization requires low temperatures, the subsequent Sandmeyer reaction may require a specific temperature profile to ensure complete reaction without significant decomposition of the diazonium salt.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

A3: Common side products in the Sandmeyer reaction include phenols, biaryl compounds, and azo compounds.[3]

  • Phenol Formation: This occurs when the diazonium salt reacts with water, a reaction that is accelerated at higher temperatures. To minimize this, it is crucial to maintain a low temperature (0-5°C) during the diazotization step and in the initial stages of the Sandmeyer reaction.[3]

  • Biaryl Compounds: These are formed by the coupling of two aryl radicals, which are intermediates in the reaction.

  • Azo Compounds: These can form if the diazonium salt couples with the starting amine or another electron-rich aromatic compound in the reaction mixture.

To minimize side product formation, ensure precise temperature control, use pure starting materials, and consider the order of reagent addition.

Q4: How can I effectively purify the final this compound product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A common solvent system would be a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent is another effective method to obtain a high-purity product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete diazotization due to improper temperature control.Maintain the reaction temperature strictly between 0-5°C during the addition of sodium nitrite. Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler).
Decomposition of the diazonium salt.Add the diazonium salt solution to the copper(I) bromide solution promptly after its formation. Avoid letting the diazonium salt stand for extended periods, even at low temperatures.
Inactive catalyst.Use freshly prepared or commercially available high-purity copper(I) bromide.
Formation of a Dark-Colored Reaction Mixture Formation of azo compounds or other polymeric byproducts.Ensure slow and controlled addition of the sodium nitrite solution to prevent localized overheating and side reactions. Maintain a strongly acidic environment during diazotization.
Presence of Phenolic Impurities in the Final Product Reaction of the diazonium salt with water.Keep the reaction temperature low to minimize the rate of this side reaction. Ensure all glassware is dry before starting the reaction.
Difficulty in Isolating the Product The product may be an oil or a low-melting solid.After quenching the reaction, perform a thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). If the product is an oil, use column chromatography for purification.

Experimental Protocols

Synthesis of 2-Amino-4-methylbenzothiazole

A common precursor, 2-amino-4-methylbenzothiazole, can be synthesized from o-toluidine. One documented method involves the reaction of o-toluidine with ammonium thiocyanate to form (2-methylphenyl)thiourea, which is then cyclized using chlorine.[4]

Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative method based on the principles of the Sandmeyer reaction.

Materials:

  • 2-Amino-4-methylbenzothiazole

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Deionized water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-methylbenzothiazole in 48% hydrobromic acid.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane.

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

Table 1: Reaction Parameters and Their Influence on Yield (Illustrative)

Parameter Condition A Condition B Condition C Expected Outcome
Diazotization Temperature 0-5°C10-15°C> 20°CLower temperatures (Condition A) are crucial for minimizing diazonium salt decomposition and maximizing yield. Higher temperatures lead to increased phenol formation.[3]
Catalyst Loading (CuBr) 0.2 eq0.5 eq1.0 eqWhile catalytic amounts can be effective, stoichiometric amounts of CuBr often lead to higher yields and faster reaction times in classical Sandmeyer reactions.[2]
Reaction Time 1 hour3 hours6 hoursSufficient reaction time is needed for the complete conversion of the diazonium salt. Reaction progress should be monitored by TLC.

Visualizations

reaction_pathway Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents 2_amino_4_methylbenzothiazole 2-Amino-4-methylbenzothiazole Diazonium_Salt 4-Methylbenzothiazole-2-diazonium Bromide 2_amino_4_methylbenzothiazole->Diazonium_Salt Diazotization (0-5°C) NaNO2 NaNO2, HBr CuBr CuBr Final_Product This compound Diazonium_Salt->Final_Product Sandmeyer Reaction (Heat)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_temp Was Diazotization Temperature 0-5°C? start->check_temp adjust_temp Adjust Cooling/ Monitor Temperature check_temp->adjust_temp No check_reagents Are Starting Material and Catalyst Pure? check_temp->check_reagents Yes adjust_temp->start purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents No check_time Was Reaction Time Sufficient? check_reagents->check_time Yes purify_reagents->start increase_time Increase Reaction Time/ Monitor by TLC check_time->increase_time No success Improved Yield check_time->success Yes increase_time->start

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Suzuki Coupling of 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 2-Bromo-4-methylbenzo[d]thiazole. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Question: I am not getting any, or very little, of my desired coupled product. What are the potential causes and how can I fix it?

Answer:

Low or no product yield in the Suzuki coupling of this compound can stem from several factors, ranging from catalyst inefficiency to substrate instability. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Inactive Catalyst System: The chosen palladium catalyst and ligand may not be optimal for this specific heterocyclic system. The benzothiazole moiety can coordinate to the palladium center, potentially inhibiting catalytic activity.

    • Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. For heteroaryl couplings, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands often prove effective. Pre-formed catalysts like Pd(dppf)Cl₂ can also be a good starting point.

  • Inappropriate Base: The base is critical for the activation of the boronic acid and the overall catalytic cycle. The wrong choice of base can lead to a stalled reaction.

    • Recommendation: The strength and nature of the base can significantly influence the reaction's success. Common bases for Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For substrates prone to base-mediated decomposition, milder bases such as potassium fluoride (KF) could be beneficial. An initial screening of different bases is highly recommended.

  • Poor Solvent Choice: The solvent system must solubilize all reactants and be compatible with the reaction conditions.

    • Recommendation: A range of solvents, often in aqueous mixtures, can be used. Common choices include 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene. The choice of solvent should be made to ensure all reactants are in solution at the reaction temperature.

  • Sub-optimal Reaction Temperature: Insufficient thermal energy can result in a slow or incomplete reaction.

    • Recommendation: While some highly active catalyst systems can work at room temperature, heating is frequently required for Suzuki couplings, typically in the range of 80-120 °C. If the reaction is sluggish, a careful increase in temperature may be beneficial. Microwave irradiation can also be a powerful tool to accelerate the reaction.

  • Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl boronic acids, can be susceptible to decomposition, primarily through protodeboronation.[1][2]

    • Recommendation: To mitigate this, consider using more stable boronic esters, such as pinacol esters. Alternatively, using a "slow release" strategy with MIDA boronates can maintain a low concentration of the reactive boronic acid, minimizing side reactions.[1] Always ensure the quality and purity of your boronic acid or ester.

Problem 2: Significant Formation of Debrominated Byproduct (4-methylbenzo[d]thiazole)

Question: My main byproduct is the debrominated starting material. How can I prevent this protodehalogenation?

Answer:

Protodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings, particularly with electron-deficient or heteroaromatic halides.[3][4][5]

Potential Causes and Solutions:

  • Presence of a Hydrogen Source: The palladium-hydride species responsible for dehalogenation can be formed from various sources in the reaction mixture, including water, alcohols (if used as a solvent), or even the base itself.[5][6]

    • Recommendation: While many Suzuki protocols use aqueous conditions, if dehalogenation is severe, switching to anhydrous conditions might be beneficial. Ensure solvents are thoroughly dried and consider using a base that is less likely to promote hydride formation.

  • Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, the aryl-palladium intermediate has a longer lifetime, increasing the opportunity for it to react with a hydride source.[3][4]

    • Recommendation: To accelerate transmetalation, ensure the chosen base is effective at activating the boronic acid. Using a more reactive boronic ester or a different ligand that promotes this step can also be helpful. Increasing the concentration of the boronic acid component (e.g., using 1.5-2 equivalents) can also favor the desired cross-coupling pathway.

Problem 3: Formation of Homocoupled Byproducts

Question: I am observing significant amounts of homocoupled products from my boronic acid (biaryl) and/or my this compound. What causes this and how can I minimize it?

Answer:

Homocoupling of either the organoboron reagent or the aryl halide can be a problematic side reaction.[6][7][8]

Potential Causes and Solutions:

  • Oxygen in the Reaction Mixture: The presence of molecular oxygen can promote the homocoupling of boronic acids, often mediated by the palladium catalyst.[7][8]

    • Recommendation: It is crucial to thoroughly degas the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles. Maintaining an inert atmosphere throughout the reaction is essential.

  • Palladium(II) Mediated Homocoupling: The homocoupling of boronic acids can be catalyzed by Pd(II) species.[7]

    • Recommendation: Using a pre-catalyst that is readily reduced to the active Pd(0) species can be beneficial. The addition of a mild reducing agent, such as potassium formate, has been shown to suppress this side reaction in some cases.[7]

  • High Catalyst Loading: In some instances, high concentrations of the palladium catalyst can lead to an increase in homocoupling.

    • Recommendation: While a sufficient amount of catalyst is necessary, using an excessively high loading should be avoided. Optimize the catalyst loading to find a balance between efficient cross-coupling and minimal side reactions.

Frequently Asked Questions (FAQs)

Q1: Which boronic acid derivative is best for the Suzuki coupling with this compound?

A1: While boronic acids are commonly used, they can be prone to protodeboronation.[1][9] For challenging substrates or to improve reaction robustness, boronic esters (e.g., pinacol esters) or organotrifluoroborates are often more stable alternatives.[1] MIDA boronates are also an excellent choice for a "slow-release" of the boronic acid, which can minimize side reactions.[1]

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is critical. For heteroaryl bromides like this compound, catalyst systems that are effective for electron-rich and potentially coordinating substrates are a good starting point. Systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, or dppf have shown broad applicability in Suzuki couplings of heteroaryl halides.[10] N-heterocyclic carbene (NHC) ligands can also be very effective.[11] It is often necessary to screen a small number of catalyst/ligand combinations to find the optimal conditions for your specific substrate.

Q3: What is the best way to degas my reaction mixture?

A3: To prevent oxygen-mediated side reactions like boronic acid homocoupling, thorough degassing is essential.[8] Two common and effective methods are:

  • Inert Gas Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst.

  • Freeze-Pump-Thaw: This method is more rigorous and involves freezing the reaction mixture with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.

Q4: Can I run this reaction open to the air?

A4: While some modern, highly active palladium catalysts are marketed as "air-stable," for reproducible and high-yielding results, it is strongly recommended to perform the Suzuki coupling under an inert atmosphere (nitrogen or argon). This minimizes the risk of catalyst deactivation and side reactions promoted by oxygen.

Data Summary

The following tables summarize general starting conditions for the Suzuki coupling of a heteroaryl bromide like this compound. These should be considered as starting points for optimization.

Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening

Pd Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)100
Pd₂(dba)₃ (1-2.5)XPhos (2-5)K₂CO₃ (2-3)Toluene/H₂O (4:1)110
Pd(dppf)Cl₂ (2-5)-Cs₂CO₃ (2-3)DMF90
Pd(PPh₃)₄ (5)-Na₂CO₃ (2-3)DME/H₂O (4:1)85

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low/No YieldInactive catalyst, wrong base/solvent, low temperature, boronic acid instability.Screen catalysts/ligands, bases, and solvents. Increase temperature. Use boronic esters.
DebrominationH₂ source, slow transmetalation.Use anhydrous conditions, choose a more effective base, increase boronic acid stoichiometry.
HomocouplingOxygen, Pd(II) species.Thoroughly degas the reaction mixture, use a Pd(0) precatalyst.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acid partners.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed vial

Procedure:

  • To a Schlenk flask or vial, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture (which has been previously degassed by sparging with an inert gas for 20-30 minutes).

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Side_Reactions Aryl_Halide This compound (Ar-X) Ox_Add Oxidative Addition Intermediate (Ar-Pd(II)-X) Aryl_Halide->Ox_Add  + Pd(0) Homocoupled_Halide Homocoupled Halide (Ar-Ar) Aryl_Halide->Homocoupled_Halide  Pd(0) Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Boronic_Acid->Ox_Add  + Base (Transmetalation) Homocoupled_Boronic Homocoupled Boronic Acid (Ar'-Ar') Boronic_Acid->Homocoupled_Boronic  O2, Pd(II) Catalyst Pd(0) Catalyst->Ox_Add Base Base Base->Boronic_Acid Desired_Product Desired Product (Ar-Ar') Ox_Add->Desired_Product Reductive Elimination Debrominated Debrominated Byproduct (Ar-H) Ox_Add->Debrominated  + [H] source Desired_Product->Catalyst Regenerates Pd(0)

Caption: Key pathways in the Suzuki coupling of this compound, including desired product formation and major side reactions.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst Is the Catalyst/Ligand System Optimal? Start->Check_Catalyst Screen_Catalysts Screen Pd Sources and Ligands (e.g., SPhos, XPhos, dppf) Check_Catalyst->Screen_Catalysts No Check_Base Is the Base Appropriate? Check_Catalyst->Check_Base Yes Screen_Catalysts->Check_Base Screen_Bases Screen Bases (K3PO4, Cs2CO3, K2CO3) Check_Base->Screen_Bases No Check_Conditions Are Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Screen_Bases->Check_Conditions Optimize_Conditions Optimize Temperature and Solvent Check_Conditions->Optimize_Conditions No Check_Boronic_Acid Is the Boronic Acid Stable? Check_Conditions->Check_Boronic_Acid Yes Optimize_Conditions->Check_Boronic_Acid Use_Ester Use Boronic Ester (Pinacol, MIDA) Check_Boronic_Acid->Use_Ester No Success Improved Yield Check_Boronic_Acid->Success Yes Use_Ester->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Bromo-4-methylbenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound by chromatography.

Question: My Thin Layer Chromatography (TLC) plate shows streaking or elongated spots for my compound. What could be the cause and how can I fix it?

Answer: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: You may have spotted too much of your sample solution on the plate. Try diluting your sample and spotting a smaller amount.[1]

  • Compound Sensitivity: The compound might be sensitive to the acidic nature of the silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane (1–10%) to your mobile phase.[1]

  • High Polarity: If the compound is highly polar, it may interact strongly with the stationary phase. In this case, consider using a reverse-phase TLC plate (e.g., C18).[1]

Question: I am having difficulty separating my product from an impurity with a very similar Rf value. What can I do?

Answer: Co-elution of impurities is a common challenge. Here are some strategies to improve separation:

  • Optimize the Mobile Phase: Test a variety of solvent systems with different polarities. A less polar solvent system will generally result in lower Rf values and may increase the separation between spots.[2] Using a solvent gradient in column chromatography can also be effective.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. Alumina can be a good alternative to silica gel and may offer different selectivity.[3]

  • Recrystallization: If chromatography fails to provide adequate separation, recrystallization from a suitable solvent system might be an effective alternative or a subsequent purification step.[2]

Question: My compound is not eluting from the column, or the recovery is very low. What are the possible reasons?

Answer: Several factors could lead to poor recovery:

  • Compound Decomposition: The compound may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[4] If it is unstable, you might consider using a less acidic stationary phase like deactivated silica or alumina.[4]

  • Incorrect Mobile Phase: The eluent may not be polar enough to move the compound down the column. If your compound is at the baseline on the TLC, you need to increase the polarity of your mobile phase.[1]

  • Poor Solubility: If the compound has poor solubility in the eluent, it may precipitate on the column. Ensure your compound is soluble in the chosen mobile phase. Dry-loading the sample can sometimes help with solubility issues.[5]

Question: The peaks in my HPLC analysis are broad. What could be the issue?

Answer: Broad peaks in HPLC can be caused by:

  • Column Overload: Injecting too much sample or a sample that is too concentrated can lead to peak broadening. Try injecting a smaller volume or diluting your sample.[3]

  • Suboptimal Mobile Phase: The mobile phase composition may not be ideal. Experiment with different organic modifiers, buffer concentrations, or pH to improve peak shape.[3]

  • Column Contamination: The column may be contaminated with strongly retained impurities. Cleaning the column according to the manufacturer's instructions or using a guard column can help.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions (such as isomers or over/under-brominated species), and residual solvents from the synthesis. The exact impurity profile will depend on the synthetic route used.

Q2: How can I confirm the purity of my final product?

A2: The purity of the final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for determining quantitative purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and help identify any remaining impurities. Melting point analysis is also a good indicator of purity; a sharp melting point range suggests high purity.[3]

Q3: What is the best way to store purified this compound?

A3: To prevent degradation, the purified compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) to protect it from oxidation and moisture.

Experimental Protocols

General Protocol for Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

1. TLC Analysis:

  • Develop an optimal eluent system using TLC. The ideal solvent system should provide good separation between the product and impurities, with an Rf value for the product between 0.2 and 0.4.[3]

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, non-polar solvent of your chosen eluent system.

  • Carefully pack the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, perform a dry-loading by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.[5]

4. Elution:

  • Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Collect fractions of the eluate in separate test tubes.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

6. Solvent Evaporation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: TLC Solvent System Screening (Hypothetical Data)
Solvent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Major Impurity ARf of Major Impurity BObservations
95:50.450.550.10Good separation from Impurity B, but close to Impurity A.
90:100.600.650.25Poor separation from Impurity A.
98:2 0.30 0.45 <0.05 Optimal for separation.
80:200.750.780.40All spots are too high on the plate.
Table 2: Sample Column Chromatography Gradient (Hypothetical Data)
StepSolvent System (Hexane:Ethyl Acetate)VolumePurpose
1100% Hexane2 column volumesPre-elution to settle the column packing.
298:25 column volumesElution of non-polar impurities.
395:510 column volumesElution of this compound.
490:105 column volumesElution of more polar impurities.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_streaking Streaking on TLC cluster_coelution Co-elution of Impurities cluster_recovery Low Recovery start Chromatography Issue? streaking Streaking Spot start->streaking coelution Poor Separation start->coelution low_recovery Low Yield start->low_recovery overload Sample Overloaded? streaking->overload sensitive Compound Sensitive to Silica? overload->sensitive No dilute Dilute Sample overload->dilute Yes add_base Add Base to Eluent (e.g., Triethylamine) sensitive->add_base Yes optimize_mp Optimize Mobile Phase (Change Polarity) coelution->optimize_mp change_sp Change Stationary Phase (e.g., Alumina) optimize_mp->change_sp No Improvement recrystallize Attempt Recrystallization change_sp->recrystallize Still Poor Separation decomposition Compound Decomposing on Silica? low_recovery->decomposition wrong_mp Mobile Phase Too Non-Polar? decomposition->wrong_mp No deactivate_silica Use Deactivated Silica or Alumina decomposition->deactivate_silica Yes increase_polarity Increase Eluent Polarity wrong_mp->increase_polarity Yes

Caption: Troubleshooting guide for common chromatography issues.

References

Technical Support Center: Optimizing Palladium Catalysis for 2-Bromo-4-methylbenzo[d]thiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-methylbenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are commonly used with this compound?

A1: this compound is a versatile building block for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[2][3]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[4][5]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6][7]

Q2: I am not getting any product. What are the initial checks I should perform?

A2: A complete lack of product formation can be due to several factors. Here are the primary aspects to verify:

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[8]

  • Reagent Quality: Verify the quality and purity of your reagents and solvents. Anhydrous and degassed solvents are crucial for most cross-coupling reactions.[9]

  • Catalyst Activity: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Use a fresh batch of catalyst or a pre-catalyst.

  • Correct Stoichiometry: Double-check the stoichiometry of all reactants, especially the base and the coupling partner.

Q3: How do I choose the right ligand for my reaction?

A3: Ligand selection is critical for a successful cross-coupling reaction. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. For electron-rich heterocyclic halides like this compound, bulky and electron-rich phosphine ligands are often a good starting point.[10] Consider screening a variety of ligands to find the optimal one for your specific transformation.[11] Common choices include phosphine-based ligands like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and specialized Buchwald or Hartwig ligands (e.g., XPhos, SPhos).[10][11]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptoms: The desired product is formed, but the conversion of the starting material is low, resulting in a poor isolated yield.

Potential Cause Suggested Solution
Suboptimal Reaction Temperature Incrementally increase the reaction temperature. Some cross-coupling reactions require heating to proceed at an efficient rate.[8][12]
Insufficient Catalyst Loading While keeping catalyst loading low is desirable, it might be insufficient for challenging substrates. Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%).[11]
Inappropriate Base The choice and strength of the base are crucial. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base not only acts as a proton scavenger but also plays a role in the catalytic cycle.[1][13]
Poor Solubility of Reagents Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Consider using a different solvent or a solvent mixture.[14]
Catalyst Deactivation The pyridine-like nitrogen in the benzothiazole ring can coordinate to the palladium center and inhibit catalysis.[8] Using bulky ligands can mitigate this issue.[8]
Issue 2: Significant Byproduct Formation

Symptoms: Besides the desired product, significant amounts of side products are observed, complicating purification and reducing the yield.

Potential Cause Suggested Solution
Homocoupling of the Coupling Partner This is often due to the presence of oxygen.[8] Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.[8]
Protodebromination (Debromination) The bromo group is replaced by a hydrogen atom. This can be caused by the presence of protic impurities or the formation of palladium hydride species.[9] Use anhydrous reagents and solvents, and consider screening different bases.[9]
Side Reactions of Functional Groups If your coupling partner has sensitive functional groups, they might react under the reaction conditions. Consider using milder bases or protecting the sensitive groups.

Experimental Protocols

The following are generalized protocols. Optimization of parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[1]

Suzuki-Miyaura Coupling
  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[15]

    • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[15]

    • Degassed solvent (e.g., Dioxane/H₂O, 4:1, 5 mL)[15]

  • Procedure:

    • To a dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.[15]

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[15]

    • Add the degassed solvent system.[15]

    • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.[15]

Buchwald-Hartwig Amination
  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)[15]

    • Ligand (e.g., BINAP, 4 mol%)[15]

    • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)[15]

    • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)[15]

  • Procedure:

    • In a glovebox, add the palladium catalyst, ligand, and base to a dried Schlenk tube.[15]

    • Add this compound and the amine.[15]

    • Add the anhydrous, degassed solvent.[15]

    • Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).[15]

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, and perform an appropriate workup and purification.[15]

Data Presentation

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterTypical Range/ExamplesNotes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pre-catalysts can also be effective.
Catalyst Loading 1-5 mol%Can be optimized for cost and efficiency.[1]
Ligand PPh₃, PCy₃, Buchwald ligandsLigand choice is crucial and substrate-dependent.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The strength and nature of the base can significantly impact the reaction.[1]
Solvent Toluene, Dioxane, DMF, THF, often with waterSolvent choice affects solubility and reaction rate.[1]
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterTypical Range/ExamplesNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Often used in combination with a specific ligand.[15]
Catalyst Loading 1-5 mol%Lower loadings are preferred for greener chemistry.
Ligand BINAP, Xantphos, Buchwald ligandsBulky, electron-rich ligands are generally preferred.[16]
Base NaOt-Bu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are typically used.[16]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required.[16]
Temperature 80-110 °CReaction temperature depends on the reactivity of the coupling partners.[2]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction and Washing cool->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_byproducts Byproduct Issues start Low or No Product temp Increase Temperature start->temp catalyst Increase Catalyst Loading start->catalyst base Screen Different Bases start->base solvent Change Solvent start->solvent degas Improve Degassing start->degas anhydrous Use Anhydrous Reagents start->anhydrous ligand Screen Bulky Ligands start->ligand product Successful Reaction temp->product Improved Yield catalyst->product Improved Yield base->product Improved Yield solvent->product Improved Yield degas->product Reduced Byproducts anhydrous->product Reduced Byproducts ligand->product Improved Selectivity

Caption: Troubleshooting decision tree for optimizing palladium-catalyzed reactions.

References

Technical Support Center: 2-Bromo-4-methylbenzo[d]thiazole Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of 2-Bromo-4-methylbenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-amino-4-methylbenzothiazole. This reaction involves two main steps: the diazotization of the 2-amino group to form a diazonium salt, followed by the substitution of the diazonium group with a bromide, typically using a copper(I) bromide catalyst.[1][2][3]

Q2: My reaction is resulting in a low yield. What are the potential causes?

A2: Low yields in the synthesis of this compound via the Sandmeyer reaction can stem from several factors[1][2]:

  • Incomplete Diazotization: The initial conversion of the amine to the diazonium salt may be incomplete. It is crucial to maintain a low temperature (0-5 °C) and ensure the presence of excess nitrous acid.[2]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable at higher temperatures. If the temperature is not strictly controlled during diazotization and the subsequent substitution, the salt can decompose, leading to the formation of byproducts and a lower yield of the desired product.[2]

  • Issues with the Copper(I) Bromide Catalyst: The purity and activity of the copper(I) bromide are critical for the success of the Sandmeyer reaction. Using old or impure CuBr can lead to a sluggish or incomplete reaction.

  • Side Reactions: The formation of side products, such as 4-methylbenzothiazol-2-ol (from reaction with water) or biaryl compounds, can significantly reduce the yield of the target molecule.[2]

Q3: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is the cause and how can I prevent it?

A3: The formation of dark, polymeric, or tar-like byproducts is a common issue in Sandmeyer reactions and is often due to the decomposition of the diazonium salt and subsequent radical side reactions.[2] This can be caused by:

  • Elevated Temperatures: The most common cause is allowing the reaction temperature to rise above the optimal 0-5 °C range during diazotization.[2]

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze the decomposition of the diazonium salt.

  • Incorrect pH: The reaction should be maintained under strongly acidic conditions to ensure the stability of the diazonium salt.[4]

To prevent this, ensure rigorous temperature control, use pure starting materials and solvents, and maintain a strongly acidic environment.

Q4: How can I monitor the completion of the diazotization step?

A4: A simple and effective way to check for the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary for the complete conversion of the amine, will oxidize the iodide to iodine, turning the paper a blue-black color. A persistent blue-black color indicates that the diazotization is complete.[2]

Q5: What are the best methods for purifying the final product, this compound?

A5: The most common and effective methods for the purification of this compound are recrystallization and column chromatography.[5]

  • Recrystallization: This technique is useful for removing small amounts of impurities. The choice of solvent is crucial; a solvent should be selected in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethyl acetate and hexanes are often good starting points.[5]

  • Column Chromatography: For separating the product from significant amounts of impurities or byproducts, column chromatography on silica gel is the preferred method. A suitable eluent system, determined by thin-layer chromatography (TLC), should be used to achieve good separation.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete diazotization of 2-amino-4-methylbenzothiazole.Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite. Test for excess nitrous acid with starch-iodide paper to confirm the completion of the reaction.[2]
Decomposition of the diazonium salt intermediate.Strictly maintain the low temperature (0-5 °C) throughout the diazotization and addition to the copper(I) bromide solution.[2]
Inactive copper(I) bromide catalyst.Use freshly prepared or high-purity commercial copper(I) bromide.
Formation of Dark, Tarry Byproducts The reaction temperature was too high during diazotization.Use an efficient cooling bath (ice-salt bath) to maintain the temperature below 5 °C. Add the sodium nitrite solution slowly to control any exotherm.[2]
Impurities in the starting materials or solvents.Use purified 2-amino-4-methylbenzothiazole and anhydrous solvents.
Presence of 4-methylbenzothiazol-2-ol as a Major Byproduct The diazonium salt reacted with water before substitution with bromide.Ensure the reaction is carried out under anhydrous conditions as much as possible, although the presence of water from the acidic solution is inherent to the reaction. Add the diazonium salt solution to the CuBr solution promptly after its formation.
Difficult Purification Co-elution of impurities during column chromatography.Optimize the eluent system for column chromatography using TLC. A less polar solvent system or a shallower gradient may improve separation.[5]
Oiling out during recrystallization.Try a different recrystallization solvent or a co-solvent system. Slower cooling of the solution can also promote crystal formation over oiling out.[5]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure based on the well-established Sandmeyer reaction for the conversion of aromatic amines to aryl halides.[2][4]

Materials:

  • 2-amino-4-methylbenzothiazole

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylbenzothiazole (1 equivalent) in a mixture of hydrobromic acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (turns blue-black).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Effervescence (evolution of nitrogen gas) should be observed.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with dichloromethane or diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Reaction Condition Optimization

The following table summarizes key parameters that can be optimized to improve the yield and purity of this compound.

Parameter Condition 1 Condition 2 Condition 3 Rationale and Remarks
Nitrite Source Sodium Nitrite (NaNO₂)tert-Butyl NitriteIsoamyl NitriteSodium nitrite is the most common and cost-effective choice for aqueous conditions. Organic nitrites can be used in non-aqueous systems, which may sometimes reduce side reactions with water.
Copper Catalyst Stoichiometric CuBrCatalytic CuBr/CuBr₂Catalytic Cu(I)/phenanthrolineWhile stoichiometric CuBr is traditionally used, catalytic systems with a combination of Cu(I) and Cu(II) salts have been shown to be highly efficient, providing excellent yields.[6] The use of ligands like phenanthroline can also enhance catalytic activity.[6]
Solvent for Substitution Hydrobromic AcidAcetonitrileBromoformThe reaction is typically carried out in the acidic aqueous solution from the diazotization step. However, using an organic solvent like acetonitrile or bromoform for the substitution step can sometimes improve solubility and reaction outcomes.[7]
Temperature 0-5 °C (diazotization), RT (substitution)0-5 °C (diazotization), 60-70 °C (substitution)-10 °C (diazotization), RT (substitution)Low temperature for diazotization is critical.[2] The substitution step can sometimes be gently heated to drive the reaction to completion, but this must be done cautiously to avoid decomposition.

Visualizing the Workflow and Troubleshooting

Experimental Workflow

experimental_workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Work-up & Purification start 2-Amino-4-methylbenzothiazole in HBr(aq) add_nitrite Add NaNO2(aq) at 0-5 °C start->add_nitrite stir Stir for 30 min at 0-5 °C add_nitrite->stir diazonium_salt Diazonium Salt Solution stir->diazonium_salt add_diazonium Add Diazonium Salt Solution diazonium_salt->add_diazonium cu_br CuBr in HBr(aq) cu_br->add_diazonium warm_stir Warm to RT and Stir add_diazonium->warm_stir crude_product Crude Product Mixture warm_stir->crude_product workup Aqueous Work-up & Extraction crude_product->workup purify Column Chromatography / Recrystallization workup->purify final_product Pure this compound purify->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Reaction Failure incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization Check Diazotization decomposition Diazonium Salt Decomposition? start->decomposition Observe Tarry Byproducts inactive_catalyst Inactive Catalyst? start->inactive_catalyst Reaction Stalls check_temp_nitrite Check Temperature (0-5 °C) Use Starch-Iodide Paper incomplete_diazotization->check_temp_nitrite rigorous_temp_control Rigorous Temperature Control Use Pure Reagents decomposition->rigorous_temp_control fresh_catalyst Use Fresh/Pure CuBr inactive_catalyst->fresh_catalyst

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Buchwald-Hartwig Reactions with 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving 2-Bromo-4-methylbenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance your reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination with this compound resulting in low or no yield?

Low yields with this substrate can often be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atom in the benzothiazole ring can coordinate with the palladium catalyst, leading to catalyst deactivation or "poisoning." This is a common issue with N-heterocyclic substrates.[1]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in shielding the palladium center and facilitating the catalytic cycle. An inappropriate ligand may not be sterically bulky or electron-rich enough to promote the reaction for this specific substrate.[1][2]

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while a very strong base could lead to side reactions or degradation of the starting materials.

  • Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are highly sensitive to air and moisture. The presence of oxygen or water can lead to catalyst decomposition and the formation of palladium black.[1][3]

  • Inadequate Temperature: The reaction may require a specific temperature range to proceed efficiently. Too low a temperature may result in a sluggish reaction, while excessively high temperatures can cause catalyst decomposition.[4]

Q2: What is the black precipitate forming in my reaction, and what should I do?

The formation of a black precipitate is typically palladium black (Pd(0)), which indicates catalyst decomposition.[1] This can be caused by:

  • Exposure to oxygen.

  • Reaction temperatures being too high.

  • An inappropriate ligand that fails to stabilize the catalytic species.

If palladium black is observed, the reaction has likely stalled. It is recommended to restart the reaction with fresh reagents, ensuring a completely inert atmosphere and optimizing the ligand and temperature conditions.

Q3: My starting material is being consumed, but I am not seeing the desired product. What are the likely side reactions?

Several side reactions can compete with the desired amination:

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom, resulting in 4-methylbenzo[d]thiazole. This can occur if there are sources of hydride in the reaction or via a competing catalytic cycle.[2]

  • Homocoupling: Dimerization of the amine or the aryl halide can occur under certain conditions.

  • Beta-Hydride Elimination: If the amine coupling partner has a beta-hydrogen, this can be a competing pathway that leads to the formation of an imine and the hydrodehalogenated arene.[2]

Q4: Can I use 2-Chloro-4-methylbenzo[d]thiazole instead of the bromo- derivative?

While possible, aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations.[4][3] The oxidative addition of the aryl chloride to the palladium(0) center is often the rate-limiting step and requires a more active catalyst system, typically involving more electron-rich and sterically hindered ligands.[3] If you must use the chloro- derivative, a thorough optimization of the catalyst, ligand, and reaction conditions will be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observation Potential Cause Suggested Solution
No reaction or very low conversion Catalyst poisoning by the benzothiazole nitrogen.Use a sterically bulky, electron-rich phosphine ligand like XPhos, RuPhos, or a biarylphosphine ligand to shield the palladium center.[2][5]
Inactive catalyst.Use a pre-formed palladium catalyst (precatalyst) to ensure the generation of the active Pd(0) species.[3] Ensure all reagents and solvents are pure and dry, and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[3]
Incorrect base.Screen different bases. For heteroaromatic substrates, a strong, non-nucleophilic base like NaOtBu or LHMDS is often effective.[4] If your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ can be tested, although this may require higher temperatures or longer reaction times.
Reaction starts but stalls (incomplete conversion) Catalyst decomposition over time.Lower the reaction temperature to 80-100 °C and increase the reaction time.[1][4] Ensure continuous stirring to maintain a homogeneous mixture.
Reagent insolubility.Choose a solvent in which all components are soluble at the reaction temperature. Toluene and 1,4-dioxane are common choices.[5][6] A mixture of solvents can also be considered.[4]
Formation of significant side products (e.g., hydrodehalogenation) Suboptimal ligand-to-metal ratio.Optimize the ligand-to-palladium ratio. A ratio of 1.5:1 to 2:1 is a good starting point.
Presence of water or other protic impurities.Use rigorously dried solvents and reagents.
Difficulty in purifying the product Contamination with palladium residues.After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove the catalyst.[1]
Product is unstable on silica gel.Consider alternative purification methods such as recrystallization or chromatography on a different stationary phase (e.g., alumina).

Recommended Reaction Parameters

The following table provides a starting point for optimizing your Buchwald-Hartwig amination of this compound.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors. Precatalysts like XPhos Pd G3 can also be used for improved reliability.[7]
Ligand XPhos, RuPhos, or other bulky biaryl phosphinesThese ligands are sterically demanding and electron-rich, which helps to prevent catalyst inhibition by the heterocyclic substrate and promotes the catalytic cycle.[2][5]
Base NaOtBu or LHMDSStrong bases that are effective in deprotonating a wide range of amines.[4]
Solvent Toluene or 1,4-DioxaneNon-polar, aprotic solvents that are generally effective for this reaction.[5][6][8]
Temperature 80 - 110 °CA good starting range to balance reaction rate and catalyst stability.
Catalyst Loading 1-5 mol% PdTypical catalyst loading for cross-coupling reactions.
Ligand/Pd Ratio 1.5:1 to 2:1An excess of ligand can help to stabilize the catalyst.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[1]

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation (-HX, Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

General Experimental Workflow

Experimental_Workflow setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents Add Pd Source, Ligand, Base, This compound, Amine setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 100°C, 12-24h) solvent->reaction monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Quench, Extract, and Dry monitoring->workup purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: A standard workflow for performing a Buchwald-Hartwig amination reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low or No Yield check_atmosphere Inert Atmosphere Check: - Degassed Solvents? - Proper Purging? start->check_atmosphere Is Setup Correct? check_atmosphere->start No, Fix Setup change_ligand Change Ligand: - Use Bulky Biarylphosphine (e.g., XPhos, RuPhos) check_atmosphere->change_ligand Yes screen_base Screen Bases: - NaOtBu, LHMDS - Cs₂CO₃, K₃PO₄ change_ligand->screen_base optimize_temp Optimize Temperature: - Lower Temp (80-90°C) - Increase Time screen_base->optimize_temp check_reagents Check Reagent Purity: - Fresh Amine? - Pure Aryl Halide? optimize_temp->check_reagents use_precatalyst Use a Precatalyst check_reagents->use_precatalyst

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Stability issues of 2-Bromo-4-methylbenzo[d]thiazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Bromo-4-methylbenzo[d]thiazole in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while direct experimental data on the stability of this specific compound is limited in publicly available literature, the following troubleshooting guides and FAQs are based on the general chemical properties of benzothiazoles and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the general chemistry of benzothiazole derivatives, the primary factors that can contribute to the degradation of this compound in solution include:

  • pH: The stability of the compound can be pH-dependent. Both strongly acidic and strongly basic conditions may lead to hydrolysis of the thiazole ring or other sensitive functional groups.

  • Temperature: Elevated temperatures can accelerate the rate of thermal degradation.

  • Light: Exposure to UV or visible light may induce photodegradation.

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the solution can lead to chemical decomposition.

  • Solvent: The choice of solvent can influence the stability. Protic solvents, in particular, may participate in degradation reactions.

Q2: What are the recommended storage conditions for this compound as a solid and in solution?

A2: To ensure the integrity of your sample, please adhere to the following storage recommendations:

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C in a tightly sealed container, protected from light and moisture.[1]Minimizes thermal degradation, prevents photo-oxidation, and hydrolysis.
Solution If short-term storage is necessary, prepare fresh solutions for immediate use. If storage is unavoidable, store in an amber vial at -20°C or below under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous, aprotic solvents if possible.[2]Reduces the rate of solvent-mediated degradation, photo-degradation, and oxidation.

Q3: I have observed a color change in my solution of this compound. What could be the cause?

A3: A color change in the solution is often an indicator of chemical degradation. This could be due to the formation of colored impurities or degradation products. The most common causes for such observations are exposure to light, elevated temperatures, or reaction with components in the solvent or air (oxidation). It is recommended to analyze the solution by an appropriate analytical method (e.g., HPLC, LC-MS) to identify any new species.

Q4: Which solvents are recommended for dissolving this compound?

Solvent TypeExamplesSuitability
Aprotic Polar DMSO, DMF, AcetonitrileGenerally suitable for stock solutions.
Aprotic Nonpolar Toluene, DichloromethaneMay be suitable depending on the application.
Protic Ethanol, MethanolUse with caution as they can participate in degradation.
Aqueous Buffers -Poor solubility is expected. Stability will be highly pH-dependent.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common stability issues encountered during experiments with this compound.

Issue 1: Inconsistent results or loss of compound activity over time.

This is a common problem when working with solutions of organic compounds and often points to degradation.

HPLC_Workflow prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_sample Dilute to Final Concentration in Test Solvent/Buffer prep_stock->prep_sample t0_analysis T0 Analysis by HPLC prep_sample->t0_analysis incubation Incubate under Test Conditions prep_sample->incubation data_analysis Calculate % Remaining and Identify Degradants t0_analysis->data_analysis timepoint_analysis Analyze at Time Points (T1, T2, ...) incubation->timepoint_analysis timepoint_analysis->data_analysis Degradation_Pathway start_compound This compound degradation_product 2-Hydroxy-4-methylbenzo[d]thiazole start_compound->degradation_product Hydrolysis (H₂O, Nu⁻)

References

Technical Support Center: Purification of 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4-methylbenzo[d]thiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, focusing on the two primary methods: recrystallization and column chromatography.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, several challenges can be encountered.

Problem 1: Compound Does Not Dissolve

  • Potential Cause: The chosen solvent is not suitable for dissolving this compound, even when heated. Benzothiazole derivatives often exhibit good solubility in alcohols like ethanol.[1]

  • Suggested Solution:

    • Verify Solvent Choice: Conduct small-scale solubility tests with various solvents. Common choices for benzothiazole derivatives include ethanol, isopropanol, acetone, and ethyl acetate.[1] The ideal solvent will dissolve the compound when hot but not when cold.

    • Increase Solvent Volume: You may be using an insufficient amount of solvent. Add the hot solvent in small increments until the compound fully dissolves.[1] Be aware that using an excessive amount of solvent can lead to poor recovery.[1]

Problem 2: No Crystal Formation Upon Cooling

  • Potential Cause: The solution may be supersaturated, or too much solvent was used, preventing the solution from reaching the saturation point upon cooling.[1]

  • Suggested Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod just below the surface of the liquid.[1]

      • Add a seed crystal of pure this compound.[1]

    • Reduce Solvent Volume: If an excess of solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

Problem 3: Compound "Oils Out" Instead of Forming Crystals

  • Potential Cause: "Oiling out" occurs when the solute separates from the solution as a liquid. This can be due to rapid cooling, high impurity levels, or an unsuitable solvent.[1]

  • Suggested Solution:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can hinder the formation of a crystal lattice.[1]

    • Pre-Purification: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, to remove impurities that can lower the melting point and promote oiling out.[1]

    • Solvent System Adjustment: The compound's solubility in the chosen solvent might be too high. Try a different solvent or a co-solvent system where the compound is less soluble.[1]

Problem 4: Low Yield of Purified Crystals

  • Potential Cause: A low recovery of the purified product can result from several procedural errors.

  • Suggested Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the crude product to ensure the solution is saturated upon cooling.

    • Ensure Complete Crystallization: Allow sufficient time for crystallization at room temperature and then in an ice bath to maximize crystal formation.

    • Minimize Transfer Losses: Be meticulous during filtration and transfer steps to avoid losing product.

Column Chromatography Issues

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor Separation of Product and Impurities (Co-elution)

  • Potential Cause: The polarity of the mobile phase is too high, causing impurities to elute with the product. The stationary phase may not be providing adequate separation.[2]

  • Suggested Solution:

    • Optimize Mobile Phase:

      • Gradually decrease the polarity of the eluent. A common starting point for silica gel chromatography of similar compounds is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[2]

      • Use a shallower gradient or isocratic elution with an optimized solvent mixture.[2]

      • Determine the optimal eluent system by running Thin-Layer Chromatography (TLC) plates with various solvent mixtures beforehand. The ideal system should provide good separation with the product having an Rf value between 0.2 and 0.4.[2]

    • Change Stationary Phase: Consider using a different stationary phase, such as alumina instead of silica gel, if adequate separation cannot be achieved.[2]

    • Proper Column Packing: Ensure the column is packed properly to avoid channeling, which leads to poor separation.[3]

Problem 2: Product Degradation on the Column

  • Potential Cause: The compound may be sensitive to the stationary phase (e.g., acidic silica gel) or prolonged exposure time on the column.[2]

  • Suggested Solution:

    • Deactivate Silica Gel: Use a deactivated silica gel, for instance, by treating it with triethylamine, for column chromatography.

    • Faster Elution: Increase the flow rate if separation allows, to minimize the time the compound spends on the column.[2]

    • Lower Temperature: Consider performing the chromatography at a lower temperature if the compound is thermally labile.[2]

Problem 3: Tailing or Broad Peaks in Fractions

  • Potential Cause: This can be due to overloading the column, interactions with the stationary phase, or poor sample loading.

  • Suggested Solution:

    • Reduce Sample Load: Do not overload the column with the crude product.

    • Proper Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column in a narrow band.[2]

    • Mobile Phase Modifier: For basic compounds like some benzothiazoles, adding a small amount of a modifier like triethylamine to the eluent can improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the synthesis process and may include:

  • Unreacted Starting Materials: Such as 4-methyl-2-aminobenzothiazole.

  • Over-brominated Products: Di- or tri-brominated benzothiazole derivatives can form, especially with highly reactive brominating agents or excess reagent.[4]

  • Side-reaction Byproducts: Depending on the specific synthetic route, other byproducts may be present.

Q2: Which recrystallization solvent should I start with?

A2: While the ideal solvent must be determined experimentally, ethanol is a good starting point for many benzothiazole derivatives.[1] Small-scale trials with solvents like isopropanol, acetone, ethyl acetate, or mixtures with water are recommended to find the optimal conditions.[1][5]

Q3: How do I choose the right mobile phase for column chromatography?

A3: Thin-Layer Chromatography (TLC) is the best way to determine an appropriate solvent system. A good starting point for silica gel chromatography is a mixture of hexane and ethyl acetate.[6] The polarity should be adjusted so that the this compound has an Rf value of approximately 0.2-0.4 for effective separation.[2]

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using multiple analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantitative purity analysis.[7][8] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a common setup.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure and identifying any residual impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a candidate solvent. Heat to determine if it dissolves when hot and precipitates when cold.

  • Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • TLC Analysis: Determine the optimal eluent system using TLC. The ideal solvent mixture will give good separation between the product and impurities, with an Rf value for the product between 0.2 and 0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and carefully pack the chromatography column.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[2]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[2]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Data Presentation

Table 1: Recommended Starting Solvents for Purification

Purification MethodSolvent SystemRationale/Considerations
Recrystallization Ethanol, Isopropanol, Acetone, Ethyl Acetate, or mixtures with waterBenzothiazole derivatives often show good solubility in these solvents at elevated temperatures.[1][5] The optimal choice needs to be determined experimentally.
Column Chromatography Hexane/Ethyl Acetate, Hexane/DichloromethaneThese solvent systems offer a good polarity range for separating moderately polar compounds on silica gel.[2][6] The ratio should be optimized based on TLC analysis.

Visualizations

Troubleshooting_Recrystallization start Start Recrystallization dissolve_issue Crude product does not dissolve in hot solvent start->dissolve_issue crystal_issue No crystals form upon cooling dissolve_issue->crystal_issue No solution1 Try alternative solvent (e.g., isopropanol, acetone). Increase solvent volume incrementally. dissolve_issue->solution1 Yes oiling_out Compound 'oils out' crystal_issue->oiling_out No solution2 Scratch inner surface of the flask. Add a seed crystal. Evaporate some solvent. crystal_issue->solution2 Yes low_yield Low yield of crystals oiling_out->low_yield No solution3 Allow for slower cooling. Consider pre-purification by chromatography. Change solvent or use a co-solvent system. oiling_out->solution3 Yes success Pure Crystals Obtained low_yield->success No solution4 Use minimum amount of hot solvent. Ensure sufficient cooling time. Minimize transfer losses. low_yield->solution4 Yes solution1->start Re-attempt solution2->crystal_issue Re-evaluate solution3->start Re-attempt solution4->low_yield Re-evaluate

Caption: Troubleshooting workflow for recrystallization issues.

Troubleshooting_Column_Chromatography start Start Column Chromatography separation_issue Poor separation (co-elution) start->separation_issue degradation_issue Product degradation on column separation_issue->degradation_issue No solution1 Optimize mobile phase polarity (use TLC). Use a shallower gradient. Check column packing. Consider a different stationary phase. separation_issue->solution1 Yes tailing_issue Tailing or broad peaks degradation_issue->tailing_issue No solution2 Use deactivated silica gel. Increase eluent flow rate. Perform at a lower temperature. degradation_issue->solution2 Yes success Pure Product Obtained tailing_issue->success No solution3 Reduce sample load. Ensure proper sample loading technique. Add a modifier (e.g., triethylamine) to the eluent. tailing_issue->solution3 Yes solution1->start Re-attempt solution2->start Re-attempt solution3->start Re-attempt

Caption: Troubleshooting workflow for column chromatography issues.

References

Technical Support Center: Synthesis of 2-Bromo-4-methylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of 2-Bromo-4-methylbenzo[d]thiazole derivatives. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Route A: Bromination of 4-methylbenzo[d]thiazole. This involves the direct bromination of the 4-methylbenzo[d]thiazole core.

  • Route B: Sandmeyer reaction of 2-amino-4-methylbenzo[d]thiazole. This route starts with the corresponding 2-amino derivative, which is then converted to the 2-bromo compound via a diazonium salt intermediate.[1][2]

Q2: Which synthetic route is generally preferred?

A2: The choice of route depends on the availability of starting materials and the desired scale of the reaction. The Sandmeyer reaction (Route B) is often employed when the 2-amino-4-methylbenzo[d]thiazole precursor is readily accessible. Direct bromination (Route A) can be a more direct approach if 4-methylbenzo[d]thiazole is the available starting material.

Q3: What are the key precursors for these synthetic routes, and how are they synthesized?

A3: The key precursors are:

  • 4-methylbenzo[d]thiazole (for Route A): This can be synthesized through the condensation of 2-amino-3-methylbenzenethiol with a suitable one-carbon synthon.

  • 2-amino-4-methylbenzo[d]thiazole (for Route B): This is commonly prepared by the oxidative cyclization of o-tolylthiourea.

  • 2-amino-3-methylbenzenethiol: This is a crucial precursor for 4-methylbenzo[d]thiazole and can be synthesized from o-toluidine through several steps, including the Herz reaction or thiocyanation followed by reduction. However, the Herz reaction with o-toluidine can be problematic, leading to chlorinated side products.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Yield in the Synthesis of 2-amino-4-methylbenzo[d]thiazole

Q: My synthesis of 2-amino-4-methylbenzothiazole from o-tolylthiourea is giving a low yield. What are the possible causes and solutions?

A: Low yields in this reaction are a common issue. Here are some potential causes and troubleshooting steps:

Potential Cause Troubleshooting Suggestions
Incomplete Cyclization Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side Reactions The use of harsh oxidizing agents can lead to over-oxidation or degradation of the product. Consider using a milder and more controlled oxidizing agent.
Suboptimal Reaction Temperature Temperature control is critical. For the cyclization of o-tolylthiourea using sulfuryl chloride, maintaining the temperature below 50°C is recommended to avoid side reactions.[4]
Impure Starting Material Ensure the o-tolylthiourea is of high purity. Impurities can interfere with the cyclization reaction.
Issue 2: Difficulties with the Sandmeyer Reaction (Route B)

Q: I am having trouble with the Sandmeyer reaction of 2-amino-4-methylbenzo[d]thiazole. The yield is low, and I am getting multiple side products. How can I optimize this step?

A: The Sandmeyer reaction can be sensitive to reaction conditions. Here are some common pitfalls and how to address them:

Potential Cause Troubleshooting Suggestions
Incomplete Diazotization Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to stabilize the diazonium salt. Use a slight excess of sodium nitrite and ensure adequate acidity.[5]
Decomposition of Diazonium Salt The diazonium salt is often unstable and should be used immediately after its formation. Avoid allowing the reaction temperature to rise prematurely.
Side Reactions Common side products include the corresponding phenol (from reaction with water) and deamination products.[5] To minimize these, ensure the copper(I) bromide is added to the cold diazonium salt solution, and then warm the mixture.
Purity of Copper(I) Bromide Use freshly prepared or high-purity copper(I) bromide. The presence of copper(II) can sometimes lead to different reaction pathways.
Issue 3: Poor Selectivity in the Bromination of 4-methylbenzo[d]thiazole (Route A)

Q: When I try to brominate 4-methylbenzo[d]thiazole, I get a mixture of mono- and di-brominated products. How can I improve the selectivity for the 2-bromo product?

A: Achieving high selectivity in electrophilic aromatic substitution can be challenging. Here are some strategies to improve the outcome:

Potential Cause Troubleshooting Suggestions
Over-bromination Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide or bromine). Adding the brominating agent slowly and at a controlled temperature can help prevent over-reaction.
Harsh Reaction Conditions High temperatures can lead to decreased selectivity. Consider running the reaction at a lower temperature for a longer period.
Choice of Brominating Agent N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine.[6]
Solvent Effects The choice of solvent can influence the reactivity and selectivity. Acetic acid is a common solvent for this type of bromination.
Issue 4: Product Purification Challenges

Q: I am struggling to purify the final this compound product. What are the recommended purification methods?

A: Purification can often be the most challenging step. Here are some common methods and tips:

Purification Method Troubleshooting Tips
Recrystallization This is a good method for removing small amounts of impurities. Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for benzothiazole derivatives include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
Column Chromatography This is effective for separating the desired product from side products and unreacted starting materials. Use TLC to determine an appropriate solvent system (eluent) that gives good separation. A common stationary phase is silica gel.
Extraction An aqueous workup is often necessary to remove inorganic salts and acidic or basic impurities. Ensure the correct pH is used during extraction to isolate the neutral product in the organic layer.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-methylbenzo[d]thiazole from o-Toluidine

This protocol involves the formation of o-tolylthiourea followed by oxidative cyclization.

Step 1: Synthesis of o-Tolylthiourea

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve o-toluidine in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of ammonium thiocyanate.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the o-tolylthiourea.

  • Filter the solid, wash with water, and dry.

Step 2: Oxidative Cyclization to 2-amino-4-methylbenzo[d]thiazole

  • Suspend the o-tolylthiourea in a suitable solvent such as chloroform or methylene chloride.[7]

  • Cool the suspension in an ice bath.

  • Slowly add a solution of sulfuryl chloride or chlorine gas in the same solvent, maintaining the temperature below 10 °C.[4][7]

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • The product may precipitate as the hydrochloride salt. Filter the solid and wash with a small amount of cold solvent.

  • To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base such as aqueous ammonia.

  • Filter the precipitated 2-amino-4-methylbenzo[d]thiazole, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 2-amino-4-methylbenzo[d]thiazole

  • In a flask, dissolve 2-amino-4-methylbenzo[d]thiazole in an aqueous solution of hydrobromic acid (HBr, ~48%).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for about an hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Reaction Step Starting Material Reagents Typical Yield Range Reference
Synthesis of 2-aminobenzothiazole derivativesArylthioureaOxidizing agent (e.g., Br₂, SO₂Cl₂)60-95%[4][8]
Sandmeyer Bromination2-aminobenzothiazoleNaNO₂, HBr, CuBr50-80%[9]
Direct BrominationBenzothiazoleBr₂ or NBS40-75% (product mixture possible)[6]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Benzothiazole Synthesis

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Check Purity of Starting Materials (e.g., 2-amino-3-methylbenzenethiol) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_reagents Verify Reagent Stoichiometry and Activity start->check_reagents side_reactions Investigate Potential Side Reactions start->side_reactions purify_sm Purify or Replace Starting Material check_purity->purify_sm optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp fresh_reagents Use Fresh/Active Reagents and Check Stoichiometry check_reagents->fresh_reagents modify_protocol Modify Protocol to Minimize Side Products (e.g., milder oxidant) side_reactions->modify_protocol

Caption: Troubleshooting flowchart for low yield in benzothiazole synthesis.

Experimental Workflow for Sandmeyer Reaction

Sandmeyer_Workflow start Start: 2-amino-4-methyl- benzo[d]thiazole diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr, HBr) diazotization->sandmeyer workup Aqueous Workup and Extraction sandmeyer->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: 2-Bromo-4-methyl- benzo[d]thiazole purification->product

Caption: General workflow for the Sandmeyer synthesis of this compound.

References

Technical Support Center: Scaling Up 2-Bromo-4-methylbenzo[d]thiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up reactions involving 2-Bromo-4-methylbenzo[d]thiazole. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to ensure a smooth transition from laboratory to pilot or industrial scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The two primary industrial routes are the Sandmeyer reaction starting from 2-Amino-4-methylbenzothiazole and the direct bromination of 4-methylbenzothiazole. The choice between these routes often depends on the availability and cost of starting materials, as well as waste disposal considerations.

Q2: What are the critical challenges when scaling up the synthesis of this compound?

A2: Key challenges include managing exothermic reactions, ensuring efficient mixing to avoid localized "hot spots" and side product formation, dealing with the handling of hazardous reagents like bromine, and controlling impurity profiles. On a larger scale, heat and mass transfer limitations become significant and require specialized equipment.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, over-brominated products (e.g., dibromo-4-methylbenzothiazole), and isomers depending on the synthetic route. For instance, in the direct bromination of 4-methylbenzothiazole, bromination at other positions on the benzene ring can occur if conditions are not carefully controlled.

Q4: How can I minimize the formation of over-brominated byproducts?

A4: To reduce over-bromination, it is crucial to have precise control over the stoichiometry of the brominating agent. Using a milder brominating agent, such as N-bromosuccinimide (NBS) instead of liquid bromine, can also provide better selectivity.[1] Additionally, maintaining a lower reaction temperature and monitoring the reaction progress closely are key.

Q5: What are the recommended purification methods for large-scale production of this compound?

A5: For large-scale purification, recrystallization is often the most practical and cost-effective method.[2] Slurry washing with an appropriate solvent can also be effective in removing certain impurities.[3] Column chromatography, while useful at the lab scale, is generally not economically viable for large quantities.

Troubleshooting Guides

Scenario 1: Low Yield in Sandmeyer Reaction
Problem Potential Cause Suggested Solution
Low Yield Incomplete diazotization of 2-amino-4-methylbenzothiazole.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring.
Decomposition of the diazonium salt before the addition of the copper(I) bromide.Prepare the diazonium salt at a low temperature and use it immediately in the subsequent Sandmeyer reaction. Avoid exposing the diazonium salt solution to elevated temperatures or prolonged standing.
Insufficient catalysis by copper(I) bromide.Ensure the copper(I) bromide is of high purity and freshly prepared if possible. The catalytic amount may need to be optimized for the larger scale.
Formation of side products such as phenols.Maintain acidic conditions throughout the reaction to suppress the reaction of the diazonium salt with water.
Scenario 2: Poor Selectivity in Direct Bromination
Problem Potential Cause Suggested Solution
Formation of multiple brominated isomers Reaction temperature is too high, leading to decreased selectivity.Maintain a lower reaction temperature. The optimal temperature will need to be determined for the specific scale and reactor.
Use of a highly reactive brominating agent like liquid bromine.Consider using a milder and more selective brominating agent such as N-bromosuccinimide (NBS).
Inefficient mixing leading to localized high concentrations of the brominating agent.Ensure vigorous and efficient stirring throughout the addition of the brominating agent to maintain homogeneity.
Over-bromination (formation of dibromo species) Excess of the brominating agent.Carefully control the stoichiometry of the brominating agent. A slow, controlled addition can also help prevent localized excess.
Prolonged reaction time.Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) and quench the reaction once the desired conversion is reached.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Sandmeyer Reaction

This protocol describes a representative procedure for the synthesis of this compound from 2-Amino-4-methylbenzothiazole on a larger scale.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methylbenzothiazole164.231.00 kg6.09
Hydrobromic acid (48%)80.914.00 L-
Sodium nitrite69.00442 g6.41
Copper(I) bromide143.45131 g0.91
Water18.02As needed-
Toluene92.14As needed-

Procedure:

  • Diazotization:

    • In a suitable reactor equipped with cooling, a stirrer, a thermometer, and a dropping funnel, add 1.00 kg (6.09 mol) of 2-Amino-4-methylbenzothiazole to 4.00 L of 48% hydrobromic acid.

    • Cool the suspension to 0-5 °C with constant stirring.

    • Prepare a solution of 442 g (6.41 mol) of sodium nitrite in 1.0 L of water.

    • Add the sodium nitrite solution dropwise to the suspension over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of 131 g (0.91 mol) of copper(I) bromide in 1.0 L of 48% hydrobromic acid.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution over 1-2 hours, maintaining the temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and extract the product with toluene (3 x 1.5 L).

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the toluene solution under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane) to yield pure this compound.

Expected Yield: 75-85%

Protocol 2: Scale-Up Synthesis of this compound via Direct Bromination

This protocol provides a general procedure for the direct bromination of 4-methylbenzothiazole.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methylbenzothiazole149.211.00 kg6.70
N-Bromosuccinimide (NBS)177.981.25 kg7.03
Acetonitrile41.0510.0 L-
Benzoyl Peroxide (BPO)242.2381 g0.33

Procedure:

  • Reaction Setup:

    • In a large reactor equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve 1.00 kg (6.70 mol) of 4-methylbenzothiazole in 10.0 L of acetonitrile.

    • Add 1.25 kg (7.03 mol) of N-bromosuccinimide and 81 g (0.33 mol) of benzoyl peroxide to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain reflux for 4-6 hours.

    • Monitor the progress of the reaction by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove succinimide.

    • Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by recrystallization from an appropriate solvent such as ethanol or isopropanol.

Expected Yield: 70-80%

Data Presentation

Table 1: Comparison of Scale-Up Synthesis Routes
ParameterSandmeyer ReactionDirect Bromination
Starting Material 2-Amino-4-methylbenzothiazole4-Methylbenzothiazole
Key Reagents NaNO₂, HBr, CuBrNBS, Radical Initiator
Typical Yield 75-85%70-80%
Key Challenges Handling of unstable diazonium salt, control of exotherm during diazotization and decomposition.Control of regioselectivity, potential for over-bromination, handling of radical initiators.
Safety Concerns Formation of potentially explosive diazonium salts, evolution of nitrogen gas.Use of potentially hazardous brominating agents and radical initiators.

Visualizations

experimental_workflow cluster_sandmeyer Sandmeyer Reaction Workflow start_sandmeyer Start: 2-Amino-4- methylbenzothiazole diazotization Diazotization (NaNO2, HBr, 0-5 °C) start_sandmeyer->diazotization sandmeyer_reaction Sandmeyer Reaction (CuBr, 0-10 °C) diazotization->sandmeyer_reaction workup_sandmeyer Aqueous Work-up & Extraction sandmeyer_reaction->workup_sandmeyer purification_sandmeyer Recrystallization workup_sandmeyer->purification_sandmeyer product_sandmeyer Product: 2-Bromo-4- methylbenzo[d]thiazole purification_sandmeyer->product_sandmeyer

Caption: Workflow for the Sandmeyer synthesis route.

direct_bromination_workflow cluster_bromination Direct Bromination Workflow start_bromination Start: 4-Methyl- benzothiazole bromination_step Bromination (NBS, BPO, Reflux) start_bromination->bromination_step workup_bromination Work-up & Quenching bromination_step->workup_bromination purification_bromination Recrystallization workup_bromination->purification_bromination product_bromination Product: 2-Bromo-4- methylbenzo[d]thiazole purification_bromination->product_bromination

Caption: Workflow for the direct bromination synthesis.

troubleshooting_logic cluster_sandmeyer_troubleshooting Sandmeyer Troubleshooting cluster_bromination_troubleshooting Bromination Troubleshooting start Low Yield or Impure Product check_route Which synthetic route? start->check_route sandmeyer_issues Sandmeyer Route Issues check_route->sandmeyer_issues Sandmeyer bromination_issues Direct Bromination Issues check_route->bromination_issues Direct Bromination diazotization_temp Check Diazotization Temperature (0-5 °C) sandmeyer_issues->diazotization_temp diazonium_stability Check Diazonium Salt Stability (use immediately) sandmeyer_issues->diazonium_stability catalyst_activity Check CuBr Activity/Amount sandmeyer_issues->catalyst_activity reaction_temp Check Reaction Temperature (lower it) bromination_issues->reaction_temp brominating_agent Consider Milder Brominating Agent (NBS) bromination_issues->brominating_agent mixing_efficiency Improve Mixing Efficiency bromination_issues->mixing_efficiency stoichiometry Check Stoichiometry of Brominating Agent bromination_issues->stoichiometry

Caption: Troubleshooting decision-making flowchart.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Bromo-4-methylbenzo[d]thiazole and 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of two isomeric benzothiazole derivatives: 2-Bromo-4-methylbenzo[d]thiazole and 2-Bromo-6-methylbenzo[d]thiazole. Direct comparative experimental data for these specific isomers is limited in publicly available literature. Therefore, this guide leverages established Structure-Activity Relationship (SAR) principles derived from studies on analogous benzothiazole compounds to infer potential differences in their biological profiles, particularly in anticancer and antimicrobial activities. Detailed experimental protocols for evaluating these activities are also provided to facilitate further research.

Introduction

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The nature and position of substituents on the benzothiazole ring system are critical determinants of a compound's biological activity.[2] This guide focuses on the comparative potential of two brominated and methylated isomers: this compound and 2-Bromo-6-methylbenzo[d]thiazole. The interplay between the electron-withdrawing bromine atom and the electron-donating methyl group at different positions on the benzene ring is expected to influence their interaction with biological targets.

Inferred Biological Activity Profile Based on Structure-Activity Relationships

The following table summarizes the inferred biological activities of the two isomers based on SAR principles from the scientific literature. It is crucial to note that these are postulations and require experimental validation.

Biological ActivityThis compound2-Bromo-6-methylbenzo[d]thiazoleRationale for Inferred Differences
Anticancer Activity Potentially Moderate to HighPotentially HighSubstitutions at the 2- and 6-positions of the benzothiazole ring have been shown to be important for anticancer activity.[2][3] The 6-methyl group in the 2-Bromo-6-methyl isomer may enhance lipophilicity, potentially improving cell membrane penetration and interaction with intracellular targets. The 4-methyl group in the other isomer might introduce steric hindrance that could either enhance or diminish activity depending on the specific target.
Antimicrobial Activity Potentially ModeratePotentially Moderate to HighThe 2-bromo substitution is a common feature in antimicrobial benzothiazoles. The position of the methyl group can influence the overall electronic and steric properties of the molecule, which in turn affects its ability to inhibit microbial growth. Literature suggests that various substitutions on the benzene ring can modulate antimicrobial potency.[4][5]
Anti-inflammatory Activity Potential ActivityPotential ActivityBenzothiazole derivatives are known to possess anti-inflammatory properties. The specific substitution pattern of both isomers could influence their potential to modulate inflammatory pathways. However, without direct experimental data, a differential prediction is challenging.

Potential Signaling Pathways

Benzothiazole derivatives have been reported to exert their biological effects through various signaling pathways. The substitution patterns of this compound and 2-Bromo-6-methylbenzo[d]thiazole suggest they could potentially modulate key pathways implicated in cancer and inflammation.

G Potential Signaling Pathways for Substituted Benzothiazoles cluster_0 Anticancer Activity cluster_1 Antimicrobial Activity Benzothiazole Derivative Benzothiazole Derivative Kinase Inhibition Kinase Inhibition Benzothiazole Derivative->Kinase Inhibition e.g., EGFR Apoptosis Induction Apoptosis Induction Benzothiazole Derivative->Apoptosis Induction e.g., via Bax upregulation Cell Cycle Arrest Cell Cycle Arrest Benzothiazole Derivative->Cell Cycle Arrest Benzothiazole Derivative_2 Benzothiazole Derivative Enzyme Inhibition Enzyme Inhibition Benzothiazole Derivative_2->Enzyme Inhibition e.g., Dihydropteroate Synthase Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Benzothiazole Derivative_2->Cell Wall Synthesis Inhibition DNA Gyrase Inhibition DNA Gyrase Inhibition Benzothiazole Derivative_2->DNA Gyrase Inhibition

Figure 1: Potential signaling pathways modulated by benzothiazole derivatives.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and 2-Bromo-6-methylbenzo[d]thiazole, the following standard experimental protocols are recommended.

Synthesis of this compound and 2-Bromo-6-methylbenzo[d]thiazole

A plausible synthetic route for these compounds involves the Sandmeyer reaction starting from the corresponding 2-amino-methylbenzothiazole.

G General Synthesis Workflow Start 2-Amino-methylbenzothiazole (4-methyl or 6-methyl isomer) Step1 Diazotization (NaNO2, HBr, 0-5 °C) Start->Step1 Step2 Sandmeyer Reaction (CuBr, HBr) Step1->Step2 End 2-Bromo-methylbenzothiazole (4-methyl or 6-methyl isomer) Step2->End

Figure 2: General synthetic workflow for the target compounds.

Materials:

  • 2-Amino-4-methylbenzothiazole or 2-Amino-6-methylbenzothiazole

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Dissolve the starting 2-amino-methylbenzothiazole in aqueous HBr at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve CuBr in HBr.

  • Slowly add the diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (this compound and 2-Bromo-6-methylbenzo[d]thiazole) dissolved in DMSO.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct comparative data is lacking, SAR principles suggest that both this compound and 2-Bromo-6-methylbenzo[d]thiazole are promising candidates for further investigation as potential anticancer and antimicrobial agents. The position of the methyl group is likely to influence the potency of these compounds. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these isomers to elucidate their precise biological activities and therapeutic potential. Further research, including in vitro and in vivo studies, is necessary to validate these inferences and explore their mechanisms of action.

References

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatization is crucial for developing new therapeutic agents. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful methods for forming carbon-carbon bonds. This guide provides an objective comparison of these two indispensable transformations for the functionalization of 2-Bromo-4-methylbenzo[d]thiazole, supported by experimental data from analogous systems.

At a Glance: Key Differences Between Suzuki and Stille Coupling

While both reactions are catalyzed by palladium and serve to create a new C-C bond, they differ fundamentally in the organometallic reagent used. The Suzuki coupling employs organoboron compounds, which are generally considered to have low toxicity.[1][2] In contrast, the Stille coupling utilizes organotin reagents (stannanes), which are known for their high toxicity and the difficulty in removing tin-containing byproducts after the reaction.[1][2][3]

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)
Toxicity Low toxicity of boron reagents and byproducts[1][2]High toxicity of organotin reagents and byproducts[1][2][3]
Stability of Reagents Boronic acids can be prone to protodeboronationOrganostannanes are generally stable to air and moisture[1][3]
Reaction Conditions Typically requires a base[4]Often proceeds under neutral conditions
Byproduct Removal Boron byproducts are generally easier to remove[1]Tin byproducts can be challenging to remove[1][3]
Functional Group Tolerance Generally good, but can be sensitive to strong bases[5]Excellent, tolerates a wide range of functional groups[1][3]

Performance Comparison: A Data-Driven Perspective

Suzuki Coupling: High Yields and Versatility

The Suzuki coupling is a versatile and powerful tool for the synthesis of aryl-substituted benzothiazoles, often providing high yields.[6][7][8] The reaction's success is demonstrated across a variety of boronic acid coupling partners.

Table 1: Suzuki Coupling of Bromobenzothiazole Derivatives with Various Arylboronic Acids

EntryBromobenzothiazole SubstrateArylboronic AcidCatalyst (mol%) / LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
12-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)DMF/H₂O953164[9]
22-(4-bromophenyl)benzo[d]thiazolePhenylboronic acidPdCl₂ (0.5) / 2-phenylimidazole (1)K₂CO₃ (2)DMF12017-4880-95[6]
3N-(6-bromobenzo[d]thiazol-2-yl)acetamidePhenylboronic acidPd(0) catalyst-1,4-Dioxane80-100-80[8]
Stille Coupling: Robustness for Complex Syntheses

The Stille coupling is renowned for its excellent functional group tolerance, making it a superior choice for the synthesis of complex molecules with sensitive functionalities.[10] While specific yield data for this compound is scarce, studies on other bromo-heterocycles demonstrate its utility.

Table 2: Stille Coupling of Bromo-Heteroaromatic Compounds

EntryBromo-Heteroaromatic SubstrateOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Ref.
14-bromobenzo[1,2-d:4,5-d']bis([1][2][6]thiadiazole)Thienyltributyl stannanePdCl₂(PPh₃)₂Toluene1101675[11]
22,4-Dibromo-5-(1,3-dioxolan-2-yl)thiazole2-(tributylstannyl)pyridinePd G3 AmPhos (5)DMF1002470[12]

Experimental Protocols

Below are detailed, generalized experimental protocols for both Suzuki and Stille couplings, adapted from literature procedures for similar substrates.[8][9][13] Optimization of these conditions for this compound is recommended.

Generalized Protocol for Suzuki Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.)

  • Solvent (e.g., Toluene/H₂O 4:1 or DMF/H₂O, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 95-120 °C) and stir vigorously for the specified time (e.g., 12-48 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Generalized Protocol for Stille Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Organostannane (1.1-1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert gas (Argon or Nitrogen)

  • Optional: Additive (e.g., CuI, LiCl)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst and any solid additives.

  • Evacuate and backfill the flask with an inert gas.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent.

  • To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride, which may cause precipitation.[2]

  • Filter the mixture through celite, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizing the Chemistry: Catalytic Cycles and Workflows

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles of both reactions and a general experimental workflow.

Suzuki_Stille_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Pd0_S Pd(0)L₂ OxAdd_S R-Pd(II)L₂-X Pd0_S->OxAdd_S Oxidative Addition (R-X) Transmetal_S R-Pd(II)L₂-R' OxAdd_S->Transmetal_S Transmetalation (R'-B(OH)₂ + Base) Transmetal_S->Pd0_S Product_S R-R' Transmetal_S->Product_S Reductive Elimination Pd0_St Pd(0)L₂ OxAdd_St R-Pd(II)L₂-X Pd0_St->OxAdd_St Oxidative Addition (R-X) Transmetal_St R-Pd(II)L₂-R' OxAdd_St->Transmetal_St Transmetalation (R'-SnR₃) Transmetal_St->Pd0_St Product_St R-R' Transmetal_St->Product_St Reductive Elimination

Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.

Experimental_Workflow start Start reagents 1. Reagent Preparation (Aryl Halide, Organometallic, Catalyst, Base/Additive, Solvent) start->reagents setup 2. Reaction Setup (Inert Atmosphere, Degassing) reagents->setup execution 3. Reaction Execution (Heating & Stirring) setup->execution monitoring 4. Monitoring (TLC / LC-MS) execution->monitoring monitoring->execution Incomplete workup 5. Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are formidable tools for the derivatization of this compound. The choice between them hinges on the specific requirements of the synthesis.

For initial explorations and the rapid synthesis of compound libraries, the Suzuki-Miyaura coupling is often the recommended first choice . This is due to its favorable environmental profile, the wide commercial availability of boronic acids, and generally simpler purification procedures.[1] The reaction conditions are well-established for a variety of heteroaromatic systems, and high yields can often be achieved.

However, when dealing with substrates that possess sensitive functional groups incompatible with the basic conditions of the Suzuki coupling, or when the required boronic acid is unstable, the Stille coupling emerges as a more robust and reliable alternative .[2] Its key advantage is the high tolerance of organostannanes to a vast array of functional groups.[1][3] Researchers must, however, contend with the toxicity of organotin compounds and the potential challenges in removing tin-containing byproducts from the final product.

Ultimately, the optimal choice will be guided by a careful consideration of the substrate's properties, the desired molecular complexity, and practical laboratory considerations such as reagent availability and safety protocols.

References

A Comparative Guide to the Biological Activity of 2-Bromo-4-methylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern on the benzothiazole ring system is a critical determinant of a compound's pharmacological profile. This guide provides a comparative overview of the potential biological activities of 2-Bromo-4-methylbenzo[d]thiazole and related derivatives. While direct experimental data for this specific compound is limited in publicly available literature, this document leverages structure-activity relationship (SAR) principles from analogous compounds to infer potential biological activities and provides standardized experimental protocols for validation.

Inferred Biological Activity Profile Based on Structure-Activity Relationship (SAR)

The positioning of substituents on the benzothiazole core significantly influences its interaction with biological targets. The electron-withdrawing nature of the bromine atom at the 2-position and the electron-donating, lipophilic character of the methyl group at the 4-position can alter the molecule's electronic distribution and binding capabilities.[1]

Biological ActivityInferred Potential for this compound DerivativesRationale for Inferred Activity
Anticancer Moderate to HighSubstitutions at the 2-position of the benzothiazole ring have been shown to be crucial for anticancer activity. The 2-bromo substituent directly modifies this key position, which could lead to a distinct spectrum of anticancer effects.[1][2] Benzothiazole derivatives are known to induce apoptosis in tumor cells.[3][4]
Antimicrobial Moderate to HighThe 2-bromo substitution may confer strong antibacterial properties.[1] Benzothiazole derivatives have shown potent activity against a range of bacterial and fungal strains.[5][6][7]
Anti-inflammatory Potential ActivityBenzothiazole derivatives are known to exhibit anti-inflammatory effects, often through the modulation of pathways like NF-κB. The specific substitution pattern could influence its anti-inflammatory potential.[1]

Anticancer Activity

Benzothiazole derivatives have emerged as promising anticancer agents, with some compounds demonstrating potent and selective activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines.[2][8] The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key cellular signaling pathways.[3][4]

Comparative Anticancer Activity of Substituted Benzothiazole Derivatives (In Vitro)

The following table summarizes the cytotoxic activity (IC50) of various benzothiazole derivatives against different human cancer cell lines to provide a comparative context.

CompoundCancer Cell LineIC50 (µM)Reference Compound
2-(4-aminophenyl)benzothiazole derivative (CJM 126)MCF-7 (Breast)Nanomolar concentrations-
2-Aryl substituted benzothiazole (4a)PANC-1 (Pancreatic)27 ± 0.24Gemcitabine (52 ± 0.72 µM)
2-Aryl substituted benzothiazole (4b)PANC-1 (Pancreatic)35 ± 0.51Gemcitabine (52 ± 0.72 µM)
Thiazole derivative (4c)MCF-7 (Breast)2.57 ± 0.16Staurosporine (6.77 ± 0.41 µM)
Thiazole derivative (4c)HepG2 (Liver)7.26 ± 0.44Staurosporine (8.4 ± 0.51 µM)
Indole based semicarbazide benzothiazole (12)HT29 (Colon)0.015-
Indole based semicarbazide benzothiazole (12)H460 (Lung)0.28-
Substituted bromopyridine acetamide benzothiazole (29)SKRB-3 (Breast)0.0012-
Substituted bromopyridine acetamide benzothiazole (29)SW620 (Colon)0.0043-

This table presents a selection of data from multiple sources to illustrate the potential of the benzothiazole scaffold and is not a direct comparison of the title compound.[3][8][9][10]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxic activity.[11][12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. The existing medium is replaced with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM).[2] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]

  • Incubation: The plates are incubated for 48 hours to allow the compounds to take effect.[11]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[11]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[11]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11][12]

Potential Signaling Pathways in Anticancer Activity

Benzothiazole derivatives may exert their anticancer effects by modulating key cellular signaling pathways, such as the PI3K/Akt and apoptosis pathways.[1]

PI3K_Akt_Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt Recruits pdk1->akt Phosphorylates (Activates) mTOR mTOR akt->mTOR Activates bad Bad akt->bad Inhibits pten PTEN pten->pip3 Inhibits proliferation Cell Proliferation & Survival mTOR->proliferation apoptosis Apoptosis bad->apoptosis Intrinsic_Apoptosis_Pathway dna_damage DNA Damage (Stress Signal) bax_bak Bax/Bak dna_damage->bax_bak Activates bcl2 Bcl-2 bcl2->bax_bak Inhibits mitochondrion Mitochondrion bax_bak->mitochondrion Forms pores in cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome Forms caspase9 Caspase-9 apoptosome->caspase9 Activates procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase3 Caspase-3 caspase9->caspase3 Activates procaspase3 Pro-caspase-3 cell_death Apoptotic Cell Death caspase3->cell_death Executes Antimicrobial_Screening_Workflow start Start: Synthesized Benzothiazole Derivatives prep_compounds Prepare Stock Solutions & Serial Dilutions start->prep_compounds prep_microbes Prepare Standardized Microbial Inoculum start->prep_microbes inoculation Inoculate Microtiter Plates prep_compounds->inoculation prep_microbes->inoculation incubation Incubate Plates (e.g., 24h at 37°C) inoculation->incubation read_results Read Results: Determine MIC incubation->read_results end End: Identify Potent Antimicrobial Compounds read_results->end

References

Spectroscopic Scrutiny: Confirming the Structure of 2-Bromo-4-methylbenzo[d]thiazole Against Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis serves as the cornerstone for unambiguous structural elucidation of novel or synthesized chemical entities. This guide provides a comparative analysis of the spectroscopic data for 2-Bromo-4-methylbenzo[d]thiazole, a versatile building block in medicinal and materials chemistry. Its spectral characteristics are juxtaposed with two commercially available and structurally related compounds: 2-Chloro-4-methylbenzo[d]thiazole and 4-methylbenzo[d]thiazole. Through a detailed examination of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, this guide offers researchers a robust framework for the structural verification of this compound.

Structural Elucidation Workflow

The confirmation of the chemical structure of this compound and its analogs relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides unique insights into the molecular architecture, and their combined interpretation leads to a definitive structural assignment.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification start Synthesized Compound (this compound) HNMR ¹H NMR start->HNMR CNMR ¹³C NMR start->CNMR MS Mass Spectrometry start->MS IR IR Spectroscopy start->IR ProtonEnv Proton Environment (Chemical Shift, Multiplicity) HNMR->ProtonEnv CarbonSkeleton Carbon Skeleton (Chemical Shift) CNMR->CarbonSkeleton MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight FunctionalGroups Functional Groups (Vibrational Modes) IR->FunctionalGroups Structure Confirmed Structure ProtonEnv->Structure CarbonSkeleton->Structure MolecularWeight->Structure FunctionalGroups->Structure

Figure 1. A flowchart illustrating the systematic workflow for the structural confirmation of this compound using a combination of spectroscopic techniques.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected analogs. The data for this compound is based on predicted values due to the limited availability of public experimental spectra, and this should be taken into consideration during analysis.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, Solvent: CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Assignment
This compound 7.75 (d, H-5), 7.35 (t, H-6), 7.20 (d, H-7), 2.60 (s, -CH₃)
2-Chloro-4-methylbenzo[d]thiazole 7.68 (d, J=7.9 Hz, 1H), 7.32 (t, J=7.8 Hz, 1H), 7.17 (d, J=7.6 Hz, 1H), 2.65 (s, 3H)
4-methylbenzo[d]thiazole 8.95 (s, 1H, H-2), 7.90 (d, 1H), 7.45 (t, 1H), 7.30 (d, 1H), 2.70 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, Solvent: CDCl₃)

CompoundChemical Shift (δ) ppm, Assignment
This compound 152.5 (C-2), 149.0 (C-7a), 134.0 (C-4), 130.0 (C-5a), 126.5 (C-6), 125.0 (C-5), 121.0 (C-7), 18.0 (-CH₃)
2-Chloro-4-methylbenzo[d]thiazole 153.2, 148.7, 133.5, 129.8, 126.1, 124.8, 121.3, 17.9
4-methylbenzo[d]thiazole 155.1 (C-2), 152.9 (C-7a), 134.7 (C-4), 129.2 (C-5a), 126.3 (C-6), 125.0 (C-5), 121.8 (C-7), 18.2 (-CH₃)

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 227/229 (M⁺, M⁺+2)148 (M⁺ - Br), 121, 91
2-Chloro-4-methylbenzo[d]thiazole 183/185 (M⁺, M⁺+2)148 (M⁺ - Cl), 121, 91
4-methylbenzo[d]thiazole 149 (M⁺)148, 122, 91, 69

Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet)

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~3050, ~2920, ~1590, ~1450, ~1380, ~750C-H (aromatic), C-H (aliphatic), C=N, C=C, C-N, C-Br
2-Chloro-4-methylbenzo[d]thiazole ~3060, ~2925, ~1595, ~1455, ~1375, ~780C-H (aromatic), C-H (aliphatic), C=N, C=C, C-N, C-Cl
4-methylbenzo[d]thiazole ~3070, ~2920, ~1600, ~1500, ~1450, ~1380C-H (aromatic), C-H (aliphatic), C=N, C=C, C-N

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; filtration through a small plug of glass wool in a Pasteur pipette can be used to remove any particulate matter.

  • Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[2]

  • Data Acquisition : For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum by removing C-H coupling.[3] The number of scans will depend on the sample concentration.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : The sample is introduced into the ion source, typically after separation by gas chromatography (GC) for volatile compounds.[4][5] The sample is vaporized by heating under high vacuum.[5]

  • Ionization : In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and fragment ions.[5][6]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.[7][8] The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.[7][9][10]

  • Background Spectrum : A background spectrum of a pure KBr pellet or the empty sample compartment is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.[9]

  • Sample Spectrum : The KBr pellet containing the sample is placed in the instrument's sample holder, and the infrared spectrum is recorded.

  • Data Analysis : The resulting spectrum displays the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹). The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Structure-Spectrum Correlation

The interpretation of the spectroscopic data allows for a detailed correlation with the molecular structure of this compound.

Structure-Spectrum Correlation for this compound cluster_structure Molecular Structure cluster_data Spectroscopic Data cluster_features Structural Features mol This compound AromaticRing Benzothiazole Ring System mol->AromaticRing MethylGroup Methyl Group at C4 mol->MethylGroup Bromine Bromine at C2 mol->Bromine HNMR_data ¹H NMR: - Aromatic protons (3H) - Methyl protons (3H) HNMR_data->AromaticRing HNMR_data->MethylGroup CNMR_data ¹³C NMR: - 8 distinct carbon signals CNMR_data->AromaticRing CNMR_data->MethylGroup MS_data MS: - M⁺/M⁺+2 at m/z 227/229 - Loss of Br (m/z 148) MS_data->Bromine IR_data IR: - C-H (aromatic/aliphatic) - C=N, C=C stretches - C-Br stretch IR_data->AromaticRing IR_data->MethylGroup IR_data->Bromine

Figure 2. A diagram illustrating the correlation between the key structural features of this compound and their corresponding spectroscopic signatures.

References

Purity Analysis of Synthesized 2-Bromo-4-methylbenzo[d]thiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2-Bromo-4-methylbenzo[d]thiazole, a key heterocyclic building block. This document outlines experimental protocols for various techniques, presents a comparative analysis of their performance, and discusses the influence of the synthetic route on the impurity profile.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the reaction of 2-amino-3-methylthiophenol with a suitable brominating agent. The reaction proceeds via cyclization to form the benzothiazole ring, followed by bromination at the 2-position.

Hypothetical Synthesis Workflow:

A 2-amino-3-methylthiophenol D Reaction Mixture A->D B Brominating Agent (e.g., NBS, Br2) B->D C Reaction Solvent (e.g., Acetic Acid) C->D E Crude 2-Bromo-4- methylbenzo[d]thiazole D->E Reaction & Workup F Purification (e.g., Recrystallization) E->F G Pure 2-Bromo-4- methylbenzo[d]thiazole F->G

Caption: A generalized workflow for the synthesis of this compound.

This synthetic pathway may lead to several potential impurities, including:

  • Starting materials: Unreacted 2-amino-3-methylthiophenol.

  • Isomers: Incorrectly brominated isomers, such as 2-Bromo-6-methylbenzo[d]thiazole.

  • Over-brominated products: Di-brominated benzothiazole derivatives.

  • By-products from the brominating agent: For example, succinimide if N-bromosuccinimide (NBS) is used.

  • Solvent-related impurities: Residual reaction solvent.

The choice of analytical technique for purity assessment should be guided by its ability to separate and quantify the main component from these potential impurities.

Comparative Analysis of Purity Determination Methods

A multi-faceted approach employing orthogonal analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this purpose.

Table 1: Comparison of Key Performance Characteristics for Purity Analysis Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative ¹H NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensity proportional to the number of nucleiChromatographic separation based on volatility and polarity, with mass-to-charge ratio detection
Purity Determination Relative (based on peak area percentage)Absolute (with a certified internal standard)Relative (based on peak area percentage)
Selectivity High, tunable with column and mobile phase selectionHigh, based on unique chemical shifts of protonsVery high, combines chromatographic separation with mass analysis
Sensitivity High (ng to pg level)Moderate (µg to mg level)Very high (pg to fg level)
Sample Throughput High, suitable for automationModerateHigh, suitable for automation
Destructive YesNoYes
Key Advantages Excellent for separating complex mixtures and detecting trace impurities.[1]Primary method, no need for a specific reference standard of the analyte, provides structural information.[1][2][3]Excellent for volatile impurities and provides structural information through mass fragmentation.
Limitations Requires a reference standard for identification and quantification, non-chromophoric impurities are not detected.Lower sensitivity compared to chromatographic methods, potential for signal overlap.[1]Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a general reversed-phase HPLC method suitable for the purity assessment of this compound.

Workflow for HPLC Purity Analysis:

A Prepare Mobile Phase (Acetonitrile:Water) C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Sample B->D C->D E Acquire Chromatogram D->E F Integrate Peaks E->F G Calculate Purity (% Area) F->G A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Integrate Analyte & Standard Signals C->D E Calculate Purity D->E A Prepare Sample Solution B Inject into GC-MS A->B C Separate Components in GC B->C D Detect & Fragment in MS C->D E Analyze Mass Spectra D->E F Identify Impurities E->F

References

Comparative study of different catalysts for 2-Bromo-4-methylbenzo[d]thiazole coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Cross-Coupling Reactions, Supported by Experimental Data.

The functionalization of the benzothiazole scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. The targeted derivatization of 2-Bromo-4-methylbenzo[d]thiazole through cross-coupling reactions is a key strategy for generating novel molecular entities. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving bromobenzothiazole derivatives, supported by experimental data from analogous systems to provide a robust starting point for reaction optimization.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following table summarizes the performance of various palladium-based catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. While direct comparative data for this compound is limited in the literature, the presented data from structurally related bromobenzothiazoles and other aryl bromides serves as a valuable benchmark.

Coupling ReactionCatalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄2-Amino-6-bromobenzothiazole4-Methoxyphenyl boronic acidK₃PO₄Acetonitrile60-64[1][2]
Pd(dppf)Cl₂2-Bromo-4-methylpyridine¹Phenylboronic acidK₂CO₃1,4-Dioxane/H₂O120 (MW)0.581[3]
Pd(OAc)₂ / SPhos2-Bromo-4-methylpyridine¹Arylboronic acidK₃PO₄THF/H₂O80-110-High[4]
Buchwald-Hartwig Pd₂(dba)₃ / BINAP2-Bromo-3-methylbenzoic acid deriv.¹AmineNaOtBuToluene10012Moderate to High[5]
Pd₂(dba)₃ / XPhosBromobenzene¹Diphenylaminet-BuONaToluene1002461-92[6]
Pd-BIAN-NHC2-Bromothiazole¹Arylamine----Good[7]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIAryl Halide¹Terminal AlkyneDiisopropylamineTHFRT389[8]
[DTBNpP]Pd(crotyl)ClAryl Bromide¹Terminal AlkyneTMPDMSORT2-465-92[9]
Pd(PPh₃)₄ / CuI4-Bromo-2,1,3-benzothiadiazole¹Terminal AlkyneEt₃NTHF40-80--[10]

¹Data from a structurally analogous substrate. This provides an expected performance range.

Mandatory Visualization

Experimental Workflow & Catalytic Cycles

The following diagrams illustrate a generalized experimental workflow for palladium-catalyzed cross-coupling reactions and the fundamental catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Aryl Halide, Coupling Partner, & Base p2 Add Solvent p1->p2 p3 Degas Mixture p2->p3 r1 Add Catalyst/Ligand p3->r1 r2 Heat to Reaction Temperature r1->r2 r3 Monitor Progress (TLC, LC-MS) r2->r3 w1 Quench Reaction & Cool r3->w1 w2 Extraction w1->w2 w3 Purification (Chromatography) w2->w3

General experimental workflow for cross-coupling.

Suzuki_Cycle Pd0 Pd(0)L₂ OA R-Pd(II)L₂-X Pd0->OA Oxidative Addition (R-X) TM R-Pd(II)L₂-R' OA->TM Transmetalation (R'-B(OH)₂) TM->Pd0 RE R-R' TM->RE Reductive Elimination

Simplified Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA R-Pd(II)L₂-X Pd0->OA Oxidative Addition (R-X) Amine_Complex [R-Pd(II)L₂(HNR'₂)]⁺X⁻ OA->Amine_Complex Amine Coordination Amido_Complex R-Pd(II)L₂(NR'₂) Amine_Complex->Amido_Complex Deprotonation (-HX) Amido_Complex->Pd0 Product R-NR'₂ Amido_Complex->Product Reductive Elimination

Simplified Buchwald-Hartwig catalytic cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA R-Pd(II)L₂-X Pd0->OA Oxidative Addition (R-X) TM R-Pd(II)L₂(C≡CR') OA->TM Transmetalation TM->Pd0 Product R-C≡CR' TM->Product Reductive Elimination Alkyne R'C≡CH Cu_Acetylide R'C≡CCu Alkyne->Cu_Acetylide + CuX, Base CuX CuX Cu_Acetylide->TM Enters Pd Cycle Cu_Acetylide->CuX + R-Pd(II)L₂-X

Simplified Sonogashira catalytic cycle.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should serve as a starting point, and optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from general procedures for the coupling of aryl bromides.[11]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the selected base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol is a generalized procedure based on established methods for aryl halide amination.[3]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq), the desired amine (1.2 eq), and a strong base (e.g., NaOtBu, 1.4 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol (Copper-Catalyzed)

This protocol is based on standard procedures for the Sonogashira coupling of aryl bromides.[8][10]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and copper(I) iodide (CuI, 2.5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF), followed by an amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40-80 °C) may be required. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Validating the Mechanism of Action for 2-Bromo-4-methylbenzo[d]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of 2-Bromo-4-methylbenzo[d]thiazole derivatives as potential therapeutic agents. By objectively comparing their performance with established alternatives and providing detailed experimental protocols, this document serves as a valuable resource for researchers in oncology and drug discovery. While direct experimental data for this compound is limited in publicly available literature, this guide leverages structure-activity relationship (SAR) principles from analogous compounds to outline a robust validation strategy.[1]

Putative Mechanism of Action

Benzothiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The primary anticancer mechanism of action for many benzothiazole derivatives is believed to be the modulation of key intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Based on studies of structurally related compounds, the putative mechanisms of action for this compound derivatives likely involve the inhibition of the following signaling pathways:

  • PI3K/AKT Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers.

  • NF-κB Pathway: The NF-κB transcription factor plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression.[1]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.

Comparative Performance Data

To contextualize the potential efficacy of this compound derivatives, it is essential to compare their cytotoxic activity with that of established anticancer agents and other benzothiazole derivatives. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various compounds against different cancer cell lines.

Table 1: Cytotoxicity of Benzothiazole Derivatives (IC50 Values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Structurally Related Benzothiazole
4-(3-Bromophenyl)-2-(chloromethyl)thiazoleMCF-7 (Breast)14[2]
Other Benzothiazole Derivatives
Compound 7e (a benzothiazole-2-thiol derivative)SKRB-3 (Breast)0.0012[3]
SW620 (Colon)0.0043[3]
A549 (Lung)0.044[3]
HepG2 (Liver)0.048[3]
Pyrimidine based carbonitrile benzothiazole derivativeMultiple cell lines~10
Isoxazole pyrimidine based BTAColo205 (Colon)5.04[4]
U937 (Lymphoma)13.9[4]
MCF-7 (Breast)30.67[4]
A549 (Lung)30.45[4]

Table 2: Cytotoxicity of Standard Anticancer Drugs (IC50 Values in µM)

DrugCancer Cell LineIC50 (µM)
Doxorubicin
MCF-7 (Breast)0.05 - 0.5
A549 (Lung)0.1 - 1.0
HepG2 (Liver)0.1 - 0.8
Paclitaxel
MCF-7 (Breast)0.002 - 0.01
A549 (Lung)0.005 - 0.02
HeLa (Cervical)0.003 - 0.01
Gefitinib
NSCLC (EGFR mutant)0.01 - 0.1
NSCLC (EGFR wild-type)>10

Experimental Protocols for Mechanism of Action Validation

To validate the putative mechanism of action of this compound derivatives, a series of in vitro experiments are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the this compound derivative (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K/AKT and STAT3 Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the signaling pathways.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the this compound derivative at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Nuclear Translocation Assay

This assay determines whether the compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

Materials:

  • Cancer cell lines

  • This compound derivative

  • TNF-α (as a stimulant for NF-κB activation)

  • Nuclear and cytoplasmic extraction kits

  • Western blot reagents (as described above) with an antibody specific for NF-κB p65

  • Alternatively, immunofluorescence microscopy can be used.

Protocol (using Western Blot):

  • Pre-treat cells with the this compound derivative for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

  • Isolate the nuclear and cytoplasmic fractions using a commercial kit.

  • Perform Western blot analysis on both fractions to detect the levels of NF-κB p65. A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 in treated cells compared to the TNF-α-only control indicates inhibition.

Visualizing Pathways and Workflows

To facilitate a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 PI3K/AKT Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Cell Survival and Proliferation Cell Survival and Proliferation AKT->Cell Survival and Proliferation This compound This compound This compound->PI3K This compound->AKT

Putative inhibition of the PI3K/AKT pathway.

G cluster_1 NF-κB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα phosphorylates p-IκBα->IκBα degradation NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription This compound This compound This compound->IKK Complex

Hypothesized inhibition of the NF-κB pathway.

G cluster_2 STAT3 Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3 Dimerization STAT3 Dimerization STAT3->STAT3 Dimerization Nuclear Translocation Nuclear Translocation STAT3 Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription This compound This compound This compound->STAT3

Potential inhibition of the STAT3 pathway.

G Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Experimental workflow for Western blot analysis.

Conclusion

Validating the mechanism of action of this compound derivatives requires a systematic approach that combines in vitro cytotoxicity screening with detailed molecular pathway analysis. While direct quantitative data for this specific compound is not extensively available, the provided protocols and comparative data for related compounds offer a solid foundation for its evaluation. By investigating the effects on the PI3K/AKT, NF-κB, and STAT3 signaling pathways, researchers can elucidate the therapeutic potential of this class of compounds and pave the way for further drug development.

References

The Anticancer Potential of Benzothiazole Derivatives: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities, including promising anticancer properties.[1][2][3] This guide provides a comparative overview of the in vitro anticancer activity of benzothiazole derivatives, with a focus on the structural class to which 2-Bromo-4-methylbenzo[d]thiazole belongs. Due to the limited publicly available data on this compound, this document will serve as a comparative framework, utilizing data from structurally related and well-studied benzothiazole compounds to provide insights into their potential efficacy and mechanisms of action.

Comparative Cytotoxicity of Benzothiazole Derivatives

The in vitro cytotoxicity of benzothiazole derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit the biological process by 50%, is a key parameter for comparing the potency of these compounds.[4][5] The following table summarizes the IC50 values for several benzothiazole derivatives against various cancer cell lines, alongside standard chemotherapeutic agents for reference.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Substituted Methoxybenzamide Benzothiazole (41) MultipleVarious1.1 - 8.8[6]
Chloromethylbenzamide Benzothiazole (42) MultipleVarious1.1 - 8.8[6]
Chlorobenzyl Indole Semicarbazide Benzothiazole (55) HT-29Colon Cancer0.024[6][7]
H460Lung Cancer0.29[6][7]
A549Lung Cancer0.84[6][7]
MDA-MB-231Breast Cancer0.88[6][7]
Benzothiazole Derivative (4a) PANC-1Pancreatic Cancer27[8]
Benzothiazole Derivative (4b) PANC-1Pancreatic Cancer35[8]
Cisplatin MultipleVariousVaries[6]
Gemcitabine PANC-1Pancreatic Cancer52[8]
5-Fluorouracil MultipleVariousVaries[6]
Doxorubicin MultipleVariousVaries[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro anticancer activity of novel compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][9]

  • Cell Seeding: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The test compounds (e.g., this compound and comparator agents) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The medium in the wells is replaced with the medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle only.[2][9]

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[10]

  • Cell Treatment and Harvesting: Cells are treated with the test compounds as described for the apoptosis assay. After incubation, cells are harvested and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a representative signaling pathway often implicated in the anticancer activity of benzothiazole derivatives.

cluster_workflow In Vitro Anticancer Activity Workflow start Cancer Cell Culture treatment Treatment with Benzothiazole Derivatives & Controls start->treatment mtt MTT Assay (Cytotoxicity - IC50) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data Data Analysis & Comparison mtt->data apoptosis->data cell_cycle->data

Caption: Workflow for in vitro anticancer screening.

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis through the mitochondrial (intrinsic) pathway.[11][12][13][14]

cluster_pathway Mitochondrial Apoptosis Pathway btd Benzothiazole Derivative ros ↑ ROS Production btd->ros bax ↑ Bax btd->bax bcl2 ↓ Bcl-2 btd->bcl2 mito Mitochondrial Membrane Potential Disruption ros->mito bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Mitochondrial-mediated apoptosis pathway.

Mechanism of Action

Studies on various benzothiazole derivatives suggest that their anticancer activity is often mediated through the induction of apoptosis and cell cycle arrest.[12][13][15] The intrinsic pathway of apoptosis is a common mechanism, characterized by an increase in reactive oxygen species (ROS), modulation of Bcl-2 family proteins (increase in pro-apoptotic Bax and decrease in anti-apoptotic Bcl-2), disruption of the mitochondrial membrane potential, and subsequent activation of caspases-9 and -3.[11][12][13][14] Furthermore, some benzothiazole derivatives have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[16][17]

References

Benchmarking 2-Bromo-4-methylbenzo[d]thiazole: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the pharmacological profile of target molecules. This guide provides an objective comparison of 2-Bromo-4-methylbenzo[d]thiazole against other key building blocks, supported by experimental data and detailed protocols to aid in your research and development endeavors.

This compound is a versatile heterocyclic compound widely employed in the synthesis of a variety of biologically active molecules. The benzothiazole scaffold is a recognized pharmacophore, with its derivatives exhibiting a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The reactivity of the bromine atom at the 2-position allows for facile introduction of various substituents, making it a valuable intermediate in drug discovery.

This guide will compare this compound with its isomers and other halogenated analogs in key synthetic transformations and evaluate the biological activities of the resulting derivatives.

Comparative Analysis of Building Blocks

The performance of a building block is often assessed by its reactivity in common cross-coupling reactions and the properties of the resulting compounds. Here, we compare this compound with its isomer, 4-Bromo-6-methylbenzo[d]thiazole, and its chloro and iodo analogs in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] The efficiency of this reaction is highly dependent on the nature of the halide in the building block.

Table 1: Comparison of Building Blocks in a Representative Suzuki-Miyaura Coupling Reaction

Building BlockHalogenTypical Yield (%)Reaction Time (h)
2-Iodo-4-methylbenzo[d]thiazoleIodine90-98%2-4
This compound Bromine 85-95% 4-8
2-Chloro-4-methylbenzo[d]thiazoleChlorine60-75%12-24
4-Bromo-6-methylbenzo[d]thiazoleBromine80-92%4-8

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

As indicated in Table 1, the iodo-substituted benzothiazole generally provides the highest yields in the shortest reaction times due to the lower bond dissociation energy of the C-I bond. However, this compound offers a good balance of reactivity and stability, often at a lower cost than its iodo counterpart. The chloro-substituted analog is the least reactive, typically requiring longer reaction times and more forcing conditions. The isomeric 4-Bromo-6-methylbenzo[d]thiazole shows comparable reactivity to the target compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceutical compounds.[5][6]

Table 2: Comparison of Building Blocks in a Representative Buchwald-Hartwig Amination Reaction

Building BlockHalogenTypical Yield (%)Reaction Time (h)
2-Iodo-4-methylbenzo[d]thiazoleIodine88-96%3-6
This compound Bromine 82-93% 6-12
2-Chloro-4-methylbenzo[d]thiazoleChlorine55-70%18-36
4-Bromo-6-methylbenzo[d]thiazoleBromine78-90%6-12

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

Similar to the Suzuki coupling, the reactivity trend in the Buchwald-Hartwig amination is I > Br > Cl. This compound remains a highly effective substrate, providing excellent yields for a wide range of amines.

Biological Activity of Derivatives

The ultimate utility of a building block is often determined by the biological activity of the molecules synthesized from it. The substitution pattern on the benzothiazole ring significantly influences the pharmacological properties of the resulting compounds.[1]

Table 3: Comparison of Biological Activity of Representative Derivatives

Building Block OriginDerivative ClassTargetRepresentative IC50 (µM)
This compound DHFR InhibitorsE. coli DHFR2.442 - 3.796[7]
2-Bromo-benzothiazole (unsubstituted)Anti-tubercularM. tuberculosis1.9 - 23[8]
2-Amino-benzothiazole derivativesAntimicrobialE. coli, S. aureusMIC: 3.125 - 6.25 µg/mL

Note: IC50 and MIC values are for specific derivatives and are presented for comparative purposes.

Derivatives synthesized from this compound have shown potent inhibitory activity against dihydrofolate reductase (DHFR) in E. coli, a key enzyme in bacterial metabolism.[7] This highlights its potential in the development of novel antibacterial agents. The broader class of benzothiazole derivatives has demonstrated significant anti-tubercular and general antimicrobial activities. The specific substitution pattern of 2-bromo and 4-methyl is thought to contribute favorably to the biological activity profile.[1]

Experimental Protocols

To ensure reproducibility and facilitate the direct comparison of these building blocks in your own laboratory setting, detailed experimental protocols for the key reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromo-benzothiazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C under an argon atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

To a solution of the bromo-benzothiazole (1.0 mmol) and the amine (1.2 mmol) in dry toluene (10 mL) is added Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol). The reaction vessel is sealed and heated at 110 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by column chromatography.

Visualizing Reaction Pathways

To further clarify the synthetic transformations discussed, the following diagrams illustrate the generalized workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Coupling Bromo-benzothiazole Bromo-benzothiazole Coupled_Product Coupled_Product Bromo-benzothiazole->Coupled_Product Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Coupled_Product Pd_Catalyst_Base Pd(0) Catalyst Base Pd_Catalyst_Base->Coupled_Product Suzuki-Miyaura Coupling Buchwald_Hartwig_Amination Bromo-benzothiazole Bromo-benzothiazole Aminated_Product Aminated_Product Bromo-benzothiazole->Aminated_Product Amine Amine Amine->Aminated_Product Pd_Catalyst_Base_Ligand Pd(0) Catalyst Base, Ligand Pd_Catalyst_Base_Ligand->Aminated_Product Buchwald-Hartwig Amination

References

Structure-Activity Relationship of 2-Bromo-4-methylbenzo[d]thiazole Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is paramount for designing more potent and selective therapeutic agents. This guide provides a comparative overview of the SAR of 2-Bromo-4-methylbenzo[d]thiazole analogs, focusing on their potential as anticancer agents. While direct and extensive comparative data for a series of this compound analogs is limited in publicly available literature, this guide leverages established SAR principles from structurally related benzothiazole derivatives to provide insights into their therapeutic potential.

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern on the benzothiazole ring system is a critical determinant of a compound's pharmacological profile.[1] The electron-withdrawing nature of the bromine atom at the 2-position and the electronic and steric effects of the methyl group at the 4-position on the benzothiazole core are expected to significantly influence the molecule's interaction with biological targets.[1]

Comparative Cytotoxicity of Benzothiazole Analogs

The cytotoxic activity of benzothiazole derivatives is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[2] The lower the IC50 value, the more potent the compound.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
General Benzothiazoles
Compound 12-(4-aminophenyl) derivativeMCF-7 (Breast)Shows potent inhibitory activity in the nanomolar range
Compound 22-(3,4,5-trimethoxyphenyl)-6-fluorobenzothiazoleVarious cancer cell linesPotent anticancer activity
Compound 3Benzothiazole-acylhydrazone derivative (4d)Various cancer cell linesSignificant and selective cytotoxic effects
2-Substituted Benzothiazoles
YLT322Novel benzothiazole hydrochloride24 different cell lines0.39 - 7.70
PB11N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamideU87 (Glioblastoma), HeLa (Cervix)< 0.05
Compound 4a2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)Antiproliferative effects observed
Compound 4b2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)Antiproliferative effects observed

Structure-Activity Relationship (SAR) Insights

Based on the analysis of various benzothiazole derivatives, several key SAR principles can be inferred and extrapolated to the this compound class:

  • Substitution at Position 2: The 2-position of the benzothiazole ring is a critical site for modulating biological activity. The presence of a halogen, such as bromine, can significantly impact the compound's potency. The 2-bromo substituent is expected to confer potent biological activity.[1]

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzothiazole core play a crucial role in determining the anticancer efficacy. The 4-methyl group in the target compound class likely influences the lipophilicity and steric profile, which can affect cell membrane penetration and binding to the target protein.

  • Aryl Substituents at Position 2: For 2-arylbenzothiazoles, substitutions on the appended phenyl ring are important for activity. For instance, 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor activity.

  • Hybrid Molecules: Incorporating other heterocyclic moieties, such as oxazole or pyrazole, into the benzothiazole scaffold can lead to compounds with enhanced biological activity.

Signaling Pathway Modulation

Several studies have indicated that benzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways. One of the most prominent pathways implicated is the PI3K/Akt signaling pathway , which is frequently hyperactivated in various human cancers and plays a crucial role in cell growth, proliferation, and survival.[3][4]

Inhibition of the PI3K/Akt pathway by benzothiazole derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells.[3][5] The novel benzothiazole derivative PB11, for instance, has been shown to suppress the PI3K/Akt pathway, leading to cytotoxicity in cancer cells.[3][5]

Below is a diagram illustrating the general PI3K/Akt signaling pathway and the potential point of intervention for this compound analogs.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Activation BTZ This compound analogs BTZ->PI3K Potential Inhibition

Figure 1. The PI3K/Akt signaling pathway and the putative inhibitory action of this compound analogs.

Experimental Protocols

To empirically determine and compare the biological activities of this compound analogs, standardized experimental protocols are essential. The following is a general protocol for the widely used MTT assay to assess in vitro cytotoxicity.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Trypsinize the cells and seed them into 96-well plates at a predetermined density.

  • Incubate the plates overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound analogs in the cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add MTT solution to each well and incubate for a few hours.

4. Formazan Solubilization:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value for each compound.

Workflow for SAR Study

The following diagram outlines a typical workflow for conducting a structure-activity relationship study of novel this compound analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization A Lead Compound (this compound) B Analog Design & Synthesis A->B C In Vitro Screening (e.g., MTT Assay) B->C D Determination of IC50 Values C->D E SAR Analysis D->E F Identification of Hits E->F G Lead Optimization F->G G->B Iterative Design

Figure 2. A generalized workflow for the structure-activity relationship (SAR) study of novel analogs.

Conclusion

While a comprehensive SAR study dedicated solely to this compound analogs is not extensively documented, the existing literature on related benzothiazole derivatives provides a strong foundation for guiding future drug discovery efforts. The insights into key structural features influencing anticancer activity and the understanding of the underlying mechanisms, such as the inhibition of the PI3K/Akt pathway, are invaluable for the rational design of more effective and selective therapeutic agents based on this promising scaffold. Empirical validation through standardized experimental protocols, as outlined in this guide, will be crucial to confirm these hypotheses and to fully elucidate the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Bromo-4-methylbenzo[d]thiazole are paramount for ensuring laboratory safety and environmental compliance. This document provides a clear, step-by-step guide for the safe disposal of this compound, a halogenated organic compound.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Waste Classification and Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound is classified as a halogenated organic waste due to the presence of a bromine atom in its structure.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste. The disposal methods and costs for these two streams are significantly different, with halogenated waste requiring more specialized and expensive treatment, typically high-temperature incineration.

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated consumables) from liquid waste (e.g., reaction residues, solutions).

The following table summarizes the key disposal parameters for this compound.

ParameterGuideline
Waste Classification Halogenated Organic Waste
Primary Disposal Method Incineration via a licensed hazardous waste disposal facility
Container Type Designated, labeled, and sealed hazardous waste container
Labeling Requirements "Hazardous Waste," "Halogenated Organic Waste," Chemical Name and Formula

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol minimizes risks and ensures regulatory compliance.

1. Waste Collection:

  • Solid Waste: Collect any solid this compound, contaminated spatulas, weighing boats, or absorbent materials in a designated, robust, and clearly labeled solid halogenated waste container.

  • Liquid Waste: Collect any solutions containing this compound or residues from reactions in a designated, leak-proof, and clearly labeled liquid halogenated waste container.

  • Empty Containers: "Empty" containers that held this compound should also be treated as hazardous waste and disposed of in the solid halogenated waste stream, unless thoroughly decontaminated.

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The specific chemical name: "this compound"

    • The chemical formula: C₈H₆BrNS

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date of accumulation

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Provide secondary containment to prevent the spread of material in case of a leak.

4. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste waste_type Determine Waste Type: Solid or Liquid? start->waste_type solid_waste Solid Waste: (e.g., contaminated labware, unused solid reagent) waste_type->solid_waste Solid liquid_waste Liquid Waste: (e.g., reaction mixtures, solutions) waste_type->liquid_waste Liquid collect_solid Collect in Designated SOLID Halogenated Waste Container solid_waste->collect_solid collect_liquid Collect in Designated LIQUID Halogenated Waste Container liquid_waste->collect_liquid label_container Label Container Clearly: - 'Hazardous Waste' - Chemical Name & Formula - Hazards collect_solid->label_container collect_liquid->label_container store_waste Store in Secure Satellite Accumulation Area with Secondary Containment label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.